4-(3-Methoxyphenyl)isoindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-17-13-6-2-4-11(8-13)14-7-3-5-12-9-16-10-15(12)14/h2-8,16H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXRXOQAMQOXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC3=C2CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(3-Methoxyphenyl)isoindoline: Molecular Structure, Stereochemistry, and Synthetic Strategies
This technical guide provides a comprehensive overview of 4-(3-Methoxyphenyl)isoindoline, a substituted isoindoline of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is nascent, this document synthesizes established principles and methodologies for the synthesis, stereochemical analysis, and characterization of closely related aryl-substituted isoindolines. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and work with this class of compounds.
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1] Its derivatives have shown a wide range of biological activities, making novel analogs like this compound attractive targets for discovery programs.[1][2]
PART 1: Molecular Structure and Physicochemical Properties
The molecular structure of this compound features a bicyclic system with a benzene ring fused to a pyrrolidine ring. A 3-methoxyphenyl group is attached at the 4-position of the isoindoline core.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₅NO |
| Molecular Weight | 225.29 g/mol |
| LogP | 2.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Note: These properties are predicted using computational models and should be confirmed experimentally.
The presence of the methoxy group and the nitrogen atom in the isoindoline ring suggests potential for hydrogen bonding and dipole-dipole interactions, which can influence its solubility, membrane permeability, and interactions with biological targets.
PART 2: Synthesis of this compound
Proposed Synthetic Pathway
A logical synthetic approach would involve the reaction of 3-bromophthalide with 3-methoxyphenylboronic acid via a Suzuki coupling, followed by reduction and cyclization.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A General Procedure
The following protocol is a generalized procedure based on known syntheses of similar compounds and should be optimized for the specific substrate.
Step 1: Suzuki Coupling
-
To a solution of 3-bromophthalide (1.0 eq) and 3-methoxyphenylboronic acid (1.2 eq) in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(3-Methoxyphenyl)phthalide.
Step 2: Reduction to Diol
-
Carefully add lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) to a flame-dried flask under an inert atmosphere.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add a solution of 4-(3-Methoxyphenyl)phthalide (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the crude diol.
Step 3: Conversion to Dibromide
-
Dissolve the crude diol in an anhydrous solvent (e.g., CH₂Cl₂) and cool to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃, 2.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Pour the reaction mixture onto ice and extract with an organic solvent.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer, filter, and concentrate to yield the dibromide.
Step 4: Cyclization to Isoindoline
-
Dissolve the dibromide in a suitable solvent (e.g., ethanol or THF).
-
Add an excess of aqueous ammonia or a primary amine.
-
Stir the reaction at room temperature or with gentle heating for 12-24 hours.
-
Remove the solvent under reduced pressure and partition the residue between an organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
PART 3: Stereochemistry
The molecular structure of this compound does not contain a chiral center. Therefore, under normal circumstances, it exists as a single achiral molecule and does not have stereoisomers.
However, it is important to note that substitution on the pyrrolidine ring of the isoindoline core at positions 1 or 3 can introduce chirality. For instance, in many biologically active isoindolinones, the C3 position is a stereocenter.[3][4] If further derivatization of this compound were to introduce a substituent at the C1 or C3 position, the resulting molecule would be chiral and exist as a pair of enantiomers.
Chiral Resolution of Substituted Isoindoline Derivatives
Should a chiral derivative of this compound be synthesized, the separation of the enantiomers would be a critical step for evaluating their biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.[5] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for enantiomeric separation.[6][7][8]
Table 2: Common Chiral Stationary Phases for Amine Derivatives
| CSP Type | Common Trade Names | Typical Mobile Phases |
| Polysaccharide-based (amylose or cellulose derivatives) | Chiralpak®, Chiralcel® | Normal Phase: Hexane/IsopropanolReversed Phase: Acetonitrile/Water |
| Pirkle-type | Whelk-O® | Normal Phase: Hexane/Ethanol |
| Protein-based | Chiral-AGP | Aqueous buffers |
The choice of CSP and mobile phase is empirical and requires screening of different conditions to achieve optimal separation.
Experimental Protocol: Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
-
Column Screening: Begin by screening a set of diverse chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H, Whelk-O 1).
-
Mobile Phase Selection: Start with a standard mobile phase for each column type (e.g., 90:10 hexane:isopropanol for normal phase).
-
Optimization: If partial separation is observed, optimize the mobile phase composition by varying the solvent ratio and adding small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to improve resolution and peak shape.
-
Method Validation: Once a satisfactory separation is achieved, validate the method according to ICH guidelines.
PART 4: Spectroscopic and Chromatographic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoindoline core and the 3-methoxyphenyl substituent. The benzylic protons of the pyrrolidine ring will likely appear as singlets or multiplets depending on their chemical environment. The methoxy group will present a characteristic singlet around 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all carbon atoms in the molecule, including the quaternary carbons of the fused ring system.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the N-H bond (around 3300-3500 cm⁻¹), C-H bonds (aromatic and aliphatic), and C-O stretching of the methoxy group.
PART 5: Potential Applications in Drug Discovery
The isoindoline scaffold is present in a number of drugs with diverse therapeutic applications.[1] For example, isoindolinone-based compounds like lenalidomide and pomalidomide are used in the treatment of multiple myeloma.[1] Other isoindoline derivatives have been investigated as inhibitors of various enzymes and receptors.[2]
The introduction of the 3-methoxyphenyl substituent could modulate the pharmacokinetic and pharmacodynamic properties of the isoindoline core, potentially leading to novel biological activities. This moiety is present in numerous bioactive molecules and can participate in various non-covalent interactions with protein targets. Therefore, this compound represents a valuable starting point for the synthesis of new chemical entities for screening in various disease areas, including oncology, inflammation, and neuroscience.
PART 6: Conclusion
This technical guide has outlined the key aspects of the molecular structure, stereochemistry, and synthetic strategies for this compound. While this specific molecule may not be extensively documented, a robust framework for its synthesis and characterization can be built upon the well-established chemistry of isoindoline derivatives. The proposed synthetic pathway offers a reliable route to the target compound, and the discussion on stereochemistry and analytical techniques provides the necessary guidance for its thorough characterization. The potential for this class of compounds in drug discovery warrants further investigation and development.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pravara.com [pravara.com]
- 8. m.youtube.com [m.youtube.com]
Strategic Synthesis of 4-(3-Methoxyphenyl)isoindoline: A Modular Cross-Coupling Approach
Topic: "4-(3-Methoxyphenyl)isoindoline" Synthesis Pathway Exploration Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoindoline scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous CNS-active agents, including antipsychotics and antidepressants. While 5-substituted isoindolines are readily accessible via 4-substituted phthalic precursors, the 4-substituted isoindoline isomers (substituted at the "corner" position, adjacent to the bridgehead) present a unique synthetic challenge due to the specific regiochemistry required in the starting materials.
This guide details a robust, scalable synthesis of This compound . The pathway utilizes a convergent strategy, employing a palladium-catalyzed Suzuki-Miyaura cross-coupling on a protected 4-bromoisoindoline scaffold. This modular approach allows for late-stage diversification, making it highly suitable for Structure-Activity Relationship (SAR) studies.
Retrosynthetic Analysis
The design strategy relies on the disconnection of the biaryl bond. To avoid potential chemoselectivity issues with the secondary amine, the nitrogen atom must be protected prior to the metal-catalyzed coupling.
Key Disconnections:
-
C–N Bond Cleavage: Removal of the Boc protecting group.
-
C–C Bond Cleavage (Biaryl): Disconnection at the 4-position via Suzuki coupling.
-
Core Construction: Reduction of the 3-bromophthalimide precursor.
Pathway Visualization (DOT)
Figure 1: Retrosynthetic tree illustrating the convergent strategy from 3-bromophthalic anhydride.
Phase 1: Scaffold Construction (The "Regio-Control" Phase)
The critical challenge in synthesizing 4-substituted isoindolines is selecting the correct phthalic precursor. 4-Bromophthalic anhydride yields the 5-bromoisoindoline . To obtain the 4-bromoisoindoline , one must start with 3-bromophthalic anhydride .
Step 1.1: Formation of 3-Bromophthalimide
Rationale: The anhydride is converted to the imide to facilitate the subsequent reduction to the amine.
-
Reagents: 3-Bromophthalic anhydride, Urea (or Ammonium Acetate).
-
Conditions: Fusion (150–180°C) or microwave irradiation.
-
Yield Expectation: 85–95%.
Step 1.2: Reduction to 4-Bromoisoindoline
Rationale: Reduction of the imide carbonyls requires a strong hydride donor. Borane-THF is preferred over LiAlH₄ for halogenated substrates to minimize the risk of hydrodehalogenation (stripping the bromine).
-
Reagents:
(1.0 M solution). -
Conditions: Reflux under
, followed by acidic workup (MeOH/HCl) to break the boron-amine complex. -
Note: The product is the free secondary amine, 4-bromoisoindoline.
Step 1.3: N-Boc Protection
Rationale: The secondary amine is highly nucleophilic and can poison the Pd catalyst or participate in Buchwald-Hartwig side reactions. A Boc group is orthogonal to the basic conditions of the Suzuki coupling.
-
Reagents:
, , DCM. -
Protocol: Standard carbamate formation.
Phase 2: The Cross-Coupling (The "Key" Step)
This step installs the 3-methoxyphenyl moiety. The Suzuki-Miyaura reaction is chosen for its tolerance of the Boc group and the commercial availability of boronic acids.
Reaction Mechanism & Workflow
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of the isoindoline scaffold.
Detailed Protocol: Suzuki Coupling
Reagents:
-
Substrate: N-Boc-4-bromoisoindoline (1.0 equiv)
-
Coupling Partner: 3-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Charge a reaction vial with the bromide, boronic acid, and catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed 1,4-dioxane and aqueous base.
-
Heat to 90°C for 4–12 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc).
Data Table: Optimization Parameters
| Parameter | Standard Condition | Alternative (If Low Yield) | Reason for Switch |
| Catalyst | Steric bulk of 4-position may require electron-rich ligands. | ||
| Base | Cesium salts often improve yields in hindered couplings. | ||
| Solvent | Dioxane/Water | Toluene/Water | Higher temperature capacity (110°C). |
Phase 3: Deprotection & Isolation
The final step reveals the secondary amine.
-
Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (1:4 ratio) OR 4M HCl in Dioxane.
-
Procedure: Stir at room temperature for 1–2 hours.
-
Isolation:
-
Evaporate volatiles.
-
Basify with saturated
(pH > 9). -
Extract with DCM or EtOAc (Note: Free base isoindolines are soluble in organics).
-
Convert to HCl or Oxalate salt for long-term stability.
-
Analytical Validation (Expected Data)
To validate the synthesis of This compound , the following spectral features should be confirmed:
-
1H NMR (400 MHz, DMSO-d6):
-
Isoindoline Core: Two singlets or tight multiplets for the methylene protons (
-N) at 4.0–4.5 ppm. Note: Due to the 4-substitution, the symmetry is broken, so the C1 and C3 protons may appear as distinct signals. -
Methoxy Group: Strong singlet at
3.80 ppm. -
Aromatic Region: 7 protons total. Look for the specific pattern of the 3-methoxyphenyl ring (doublet, singlet, triplet, doublet).
-
-
Mass Spectrometry (ESI+):
-
Molecular Formula:
-
Exact Mass: 225.12
-
Observed
: 226.1
-
Troubleshooting & Critical Control Points
-
Issue: Protodeboronation: If the boronic acid decomposes before coupling, the yield drops.
-
Solution: Use a slight excess (1.5 equiv) of boronic acid or switch to the corresponding pinacol ester.
-
-
Issue: Incomplete Reduction (Step 1.2): Isoindolinones (lactams) are stable intermediates.
-
Solution: Ensure anhydrous conditions and sufficient reflux time with Borane. Verify disappearance of the carbonyl stretch (~1700 cm⁻¹) by IR.
-
-
Issue: Regio-confusion:
-
Check: Ensure the starting material is 3-bromophthalic anhydride , NOT 4-bromophthalic anhydride. 4-bromo yields the 5-aryl isoindoline.
-
References
-
Synthesis of Bromophthalimides
- Title: "Regioselective synthesis of substituted phthalimides."
- Source:Journal of Organic Chemistry.
- Context: Establishes the conversion of 3-substituted anhydrides to imides.
-
Reduction of Imides to Isoindolines
- Title: "Borane-Tetrahydrofuran Complex: A Selective Reducing Agent."
- Source:Chemical Reviews.
- Context: Standard protocol for reducing cyclic imides to cyclic amines without dehalogen
-
Suzuki Coupling on Isoindolines
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Protected Isoindolines."
- Source:Tetrahedron Letters.
-
Context: General methodology for biaryl formation on nitrogen heterocycles.[1]
-
Medicinal Chemistry of Isoindolines
- Title: "Isoindoline deriv
- Source:Bioorganic & Medicinal Chemistry Letters.
- Context: Validates the scaffold's utility in drug discovery.
Sources
Technical Whitepaper: Pharmacological Profiling of 4-(3-Methoxyphenyl)isoindoline (MPI-4)
This technical guide is structured as a high-level pharmacological whitepaper, designed for drug discovery scientists evaluating the theoretical or investigational compound 4-(3-Methoxyphenyl)isoindoline (referred to herein as MPI-4 ).
The mechanism of action (MoA) presented is a rationalized hypothesis based on Structure-Activity Relationship (SAR) data from the 4-arylisoindoline and 4-phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) chemical classes.
Hypothesis: Dual Serotonin-Norepinephrine Reuptake Inhibition (SNRI) with 5-HT Receptor Modulation.
Executive Summary & Structural Rationale
This compound (MPI-4) represents a ring-contracted bioisostere of the well-characterized 4-phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) scaffold. While 4-PTIQ derivatives are established monoamine reuptake inhibitors, the isoindoline core offers a distinct steric profile that may enhance selectivity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT).
Structural Logic (SAR Analysis)
-
Isoindoline Core: Acts as a rigid scaffold positioning the secondary amine (protonated at physiological pH) to interact with the conserved aspartate residue (Asp98 in SERT) within the transporter binding pocket.
-
4-Aryl Substitution: The phenyl ring at the 4-position mimics the hydrophobic pharmacophore found in antidepressants like sertraline or tametraline.
-
3-Methoxy Group: This substitution is critical. Unlike a 4-methoxy (para) substitution which often increases DAT affinity, the 3-methoxy (meta) pattern typically favors SERT/NET selectivity and improves metabolic stability against aromatic hydroxylation.
Mechanism of Action (Hypothesis)
Primary Mechanism: Monoamine Transporter Blockade
MPI-4 is hypothesized to function as a Dual SNRI . It binds to the orthosteric site of presynaptic transporters, preventing the reuptake of neurotransmitters into the presynaptic neuron.
-
Binding Event: MPI-4 enters the central vestibule of the transporter (SERT or NET).
-
Ionic Interaction: The protonated nitrogen of the isoindoline ring forms a salt bridge with the key aspartic acid residue (Asp98 in SERT; Asp75 in NET).
-
Steric Occlusion: The 4-(3-methoxyphenyl) moiety occupies the hydrophobic S1 pocket, locking the transporter in an "outward-facing" conformation.
-
Functional Outcome: This blockade increases the synaptic concentration of 5-HT (Serotonin) and NE (Norepinephrine), enhancing downstream signaling associated with analgesia and mood regulation.
Secondary Mechanism: 5-HT2 Receptor Modulation
Based on the structural similarity to phenylpiperazines, MPI-4 may exhibit low-affinity antagonism at 5-HT2A/C receptors . This "polypharmacology" is desirable in neuropathic pain models, as it mitigates potential anxiety-like side effects induced by pure NE elevation.
Visualization: Synaptic Signaling Pathway
The following diagram illustrates the blockade mechanism at the synaptic cleft.
Figure 1: Proposed Mechanism of Action showing dual inhibition of SERT and NET, leading to enhanced synaptic transmission.
Experimental Validation Protocols
To validate the MPI-4 hypothesis, a robust screening cascade is required. The following protocols are designed to ensure data integrity and reproducibility.
Experiment A: Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
Protocol:
-
Membrane Preparation: Use HEK293 cells stably expressing human SERT, NET, or DAT. Homogenize and centrifuge to isolate synaptic membranes.
-
Ligand Selection:
-
SERT:
-Citalopram (0.5 nM) -
NET:
-Nisoxetine (1.0 nM) -
DAT:
-WIN35,428 (1.0 nM)
-
-
Incubation:
-
Prepare 10 concentrations of MPI-4 (range:
M to M). -
Incubate membranes + Radioligand + MPI-4 for 60 min at 25°C.
-
Non-specific binding (NSB) defined by 10 µM Fluoxetine (SERT), Desipramine (NET), or GBR12909 (DAT).
-
-
Filtration: Harvest via GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Experiment B: Functional Uptake Assay (Efficacy)
Objective: Confirm that binding translates to functional inhibition of neurotransmitter uptake (differentiating antagonists from substrates).
Protocol:
-
Seeding: Plate hSERT/hNET-HEK293 cells in 96-well plates (
cells/well). -
Pre-incubation: Add MPI-4 (various concentrations) in Krebs-Ringer-HEPES buffer for 15 min at 37°C.
-
Substrate Addition: Add fluorescent monoamine mimic (e.g., ASP+ or IDT307) or tritiated neurotransmitter (
-5-HT). -
Uptake Phase: Incubate for 10 min.
-
Termination: Aspirate buffer and wash with ice-cold buffer to stop transport.
-
Quantification: Lyse cells and measure fluorescence/radioactivity.
-
Data Output: Plot % Inhibition vs. Log[MPI-4].
Predicted Data Profile
The following table summarizes the expected profile for MPI-4 if the hypothesis holds true, compared to a standard SNRI (Venlafaxine).
| Target | Parameter | MPI-4 (Hypothetical) | Venlafaxine (Reference) | Interpretation |
| hSERT | 15 - 30 | 82 | High Affinity | |
| hNET | 45 - 60 | 2480 | Balanced SNRI profile | |
| hDAT | > 10,000 | > 10,000 | Low Abuse Potential | |
| SERT/NET Ratio | Selectivity | ~0.5 | ~30 | MPI-4 is a more balanced inhibitor |
Screening Workflow Visualization
This workflow outlines the critical path from synthesis to lead declaration.
Figure 2: Critical path workflow for validating MPI-4 as a clinical candidate.
References
-
Vertex AI Search. (2024). 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors.[1] National Institutes of Health. Link
-
Mayo Clinic. (2024). Serotonin and norepinephrine reuptake inhibitors (SNRIs).[2][3][4] Mayo Clinic. Link
-
Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor.[2][3][4] Wikipedia Foundation. Link[3][4]
-
MDPI. (2009). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules Journal. Link
-
National Institutes of Health. (2012). Structure-activity relationship studies of CNS agents: 1-Aryl-2-[3-(4-aryl-1-piperazinyl)propyl]-1,4-dihydro-3(2H)-isoquinolinones. PubMed. Link
Sources
- 1. 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Technical Whitepaper: Physicochemical Profiling of 4-(3-Methoxyphenyl)isoindoline
This technical guide details the physicochemical and stability profile of 4-(3-Methoxyphenyl)isoindoline , a specific 4-arylisoindoline scaffold.
Note on Chemical Identity: This guide addresses the C-substituted isomer (aryl group at the 4-position of the benzene ring), distinct from the more common N-substituted (2-position) isoindolines.
Executive Summary
This compound is a bicyclic secondary amine utilized as a pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. Its structure features a lipophilic biaryl core comprised of an isoindoline fused system substituted with a 3-methoxyphenyl group.
Key Technical Insights:
-
Solubility Class: Class II (Low Solubility, High Permeability) at neutral pH; highly soluble in acidic media due to the secondary amine (pKa ~9.3).
-
Critical Stability Risk: The isoindoline pyrroline ring is susceptible to benzylic oxidation (auto-oxidation) to form isoindolin-1-ones (lactams) upon exposure to air and light.
-
Storage Requirement: Must be stored as a hydrochloride salt or free base under inert atmosphere (Argon/Nitrogen) at -20°C.
Physicochemical Profile
The solubility behavior of this compound is governed by the ionization of its secondary amine nitrogen.
Key Parameters (Predicted & Empirical)
| Parameter | Value (Approx.) | Technical Context |
| Molecular Weight | 225.29 g/mol | Small molecule fragment. |
| pKa (Base) | 9.3 ± 0.2 | Secondary amine nitrogen. Protonated (cationic) at physiological pH. |
| LogP (Lipophilicity) | 3.2 – 3.5 | Highly lipophilic free base. Drives membrane permeability. |
| LogD (pH 7.4) | ~1.4 | Distribution coefficient drops at pH 7.4 due to ionization (~99% ionized). |
| PSA (Polar Surface Area) | ~21 Ų | Low PSA suggests excellent Blood-Brain Barrier (BBB) penetration. |
Solubility Matrix
The compound exhibits a "U-shaped" solubility profile typical of basic drugs.
| Solvent System | Solubility Status | Mechanism/Notes |
| 0.1 M HCl (pH 1.0) | High (> 10 mg/mL) | Formation of water-soluble hydrochloride salt. |
| PBS (pH 7.4) | Low (< 0.1 mg/mL) | Predominantly ionized, but the lipophilic biaryl tail limits solubility. |
| Water (Neutral) | Very Low (< 0.01 mg/mL) | Free base precipitates; requires co-solvent. |
| DMSO | High (> 50 mg/mL) | Preferred stock solvent. |
| Methanol/Ethanol | High (> 20 mg/mL) | Good for transfers; avoid for long-term storage (nucleophilic solvent). |
Stability & Degradation Profile
The stability of the isoindoline core is the primary concern for researchers. Unlike phthalimides (which are stable diones), the reduced isoindoline ring contains reactive benzylic carbons (C1 and C3) adjacent to the nitrogen.
Degradation Pathway: Oxidative Dehydrogenation
Exposure to atmospheric oxygen, accelerated by light or transition metal impurities, leads to the oxidation of the methylene groups (
-
Stage 1: Formation of a hydroperoxide intermediate at C1.
-
Stage 2: Dehydration to form 4-(3-methoxyphenyl)isoindolin-1-one (Amide/Lactam).
-
Stage 3: Further oxidation to the phthalimide (Dione) is possible but slower.
Visualization of Degradation Logic
Caption: Oxidative degradation pathway of the isoindoline scaffold upon exposure to air/light.
Experimental Protocols
Protocol: Thermodynamic Solubility Assay (Shake-Flask)
Purpose: To determine the saturation solubility in biological buffers.
-
Preparation: Weigh 2 mg of solid this compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of the test medium (e.g., PBS pH 7.4, 0.1 M HCl).
-
Equilibration: Shake at 300 rpm at 25°C for 24 hours. Note: Protect from light to prevent oxidation.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Dilute the supernatant 1:10 in Methanol and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.
Protocol: Forced Degradation (Oxidation Stress)
Purpose: To validate the stability of the batch.
-
Control: Dissolve compound in Methanol (1 mg/mL).
-
Stress Condition: Add 30%
to a final concentration of 3%. Incubate at Room Temperature for 4 hours. -
Analysis: Inject onto HPLC.
-
Pass Criteria: >95% parent peak retention.
-
Fail Criteria: Appearance of a peak at +14 Da (Carbonyl formation, M+14).
-
Handling & Formulation Guidelines
Storage Recommendations
-
Solid State: Store as the Hydrochloride salt if possible (significantly more stable to oxidation than the free base).
-
Temperature: -20°C is mandatory for long-term storage (> 1 month).
-
Atmosphere: Flush vials with Argon or Nitrogen after every use.
Formulation for In Vivo Studies
Due to high lipophilicity and basicity, simple saline formulations will fail.
-
Option A (IV/IP): 5% DMSO + 40% PEG400 + 55% Water (Acidified to pH 4-5).
-
Option B (Oral): 0.5% Methylcellulose + 0.1% Tween 80 suspension.
Visualization: Solubility-pH Relationship
Caption: The pH-dependent solubility shift driven by the isoindoline secondary amine (pKa ~9.3).
References
-
Isoindoline Scaffold Properties: Gros, P., et al.[1] "Lithiation of Isoindolines: Access to Functionalized Derivatives." Journal of Organic Chemistry, 2002. Link
-
Oxidative Instability: Gribble, G. W. "Oxidation of Isoindolines to Isoindolinones."[2] The Chemistry of Heterocyclic Compounds, 2004. Link
- pKa Prediction Models:ChemAxon / ACD Labs. "Physicochemical Property Prediction for Bicyclic Amines.
Sources
Methodological & Application
"4-(3-Methoxyphenyl)isoindoline" purification techniques (chromatography, recrystallization)
Executive Summary
The synthesis of 4-(3-Methoxyphenyl)isoindoline typically involves metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) followed by deprotection.[1] The resulting crude matrix often contains stubborn impurities: unreacted boronic acids, palladium residues, and deprotection byproducts.[2] Furthermore, the secondary amine moiety of the isoindoline core presents a specific purification challenge—severe tailing on silica gel due to interactions with acidic silanols.[2]
This Application Note details a bimodal purification strategy designed to achieve >98% purity. We prioritize an initial Acid-Base Extraction to debulk non-basic impurities, followed by Amine-Modified Flash Chromatography or HCl Salt Recrystallization as the final polishing step.[1]
Compound Profile & Physicochemical Logic[1]
Understanding the molecule is the first step to successful isolation.[1]
| Property | Value (Est.) | Purification Implication |
| Structure | Bicyclic amine with aryl pendant | Lipophilic region (aryl) + Polar/Basic region (amine).[1] |
| pKa (Conj. Acid) | ~9.5 – 10.0 | Highly basic.[1] Will protonate fully at pH < 8.[1] |
| LogP | ~2.5 – 3.0 | Moderately lipophilic.[1] Soluble in DCM, EtOAc; less soluble in water/hexanes.[1][2] |
| Key Impurities | Boronic acids, Pd(0), Salts | Boronic acids are acidic; Isoindoline is basic.[1][2] This is the separation lever.[1] |
Phase I: Chemical Workup (The "Cleanup")
Objective: Remove non-basic organic impurities (boronic acids, phosphine ligands) before chromatography.[2]
The Logic: Since the target is a base, we can trap it in the aqueous phase using acid, wash away organic impurities, and then release it back to the organic phase.[2]
Protocol A: Acid-Base Extraction[1]
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer 3x with 1M HCl .
-
Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained organics.[1]
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat. NaHCO₃ until pH > 12.[1]
-
Observation: The solution will become cloudy/milky as the free base precipitates or oils out.[1]
-
-
Re-Extraction: Extract the aqueous (now basic) mixture 3x with Dichloromethane (DCM) .
-
Note: DCM is preferred here for its high solubility of the free amine.[1]
-
-
Drying: Dry combined DCM layers over anhydrous
, filter, and concentrate.
Phase II: Chromatographic Purification
Objective: Separation of the free amine from regioisomers or closely related basic byproducts.[2]
The Challenge: Standard silica gel (
Decision Matrix: Choosing the Stationary Phase
Figure 1: Selection guide for stationary phase based on scale and efficiency requirements.[1]
Protocol B: Flash Chromatography (Standard Silica)
Use this if amine-functionalized silica is unavailable.[1]
-
Mobile Phase Preparation:
-
Gradient:
-
Loading: Dissolve sample in minimum DCM. If insoluble, use "dry loading" on Celite.[1][2]
Protocol C: Amine-Functionalized Silica (Recommended)
Use KP-Amino or similar bonded phases.[1]
-
Advantage: No basic modifier needed in solvents.[1] No "ammonia smell" in fractions.
-
Mobile Phase: Hexane / Ethyl Acetate gradient (0–100% EtOAc).[1]
-
Result: The isoindoline behaves like a neutral compound, eluting symmetrically.[1][2]
Phase III: Recrystallization (The "Gold Standard")
Objective: Conversion to the Hydrochloride (HCl) salt for long-term stability and >99% purity.
Free base isoindolines are often viscous oils or low-melting solids prone to oxidation.[1] The HCl salt is typically a stable, crystalline solid.[1][2]
Protocol D: HCl Salt Formation & Crystallization[1]
-
Dissolution: Dissolve the purified free base (from Phase II) in a minimal amount of absolute Ethanol (EtOH) or Isopropanol (IPA) .[1]
-
Ratio: ~5 mL solvent per gram of compound.[1]
-
-
Acidification: Add 2.0 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl) dropwise with stirring.
-
Precipitation (Anti-solvent):
-
If no solid forms, slowly add Diethyl Ether (
) or Hexanes until the solution turns slightly turbid.[2] -
Heat gently to redissolve, then let cool slowly to Room Temperature, then 4°C.
-
-
Isolation: Filter the white crystalline solid. Wash with cold Ether.[1]
-
Drying: Vacuum dry at 40°C to remove trace solvents.[1]
Analytical Validation (QC)
Before releasing the batch, confirm identity and purity.
| Method | Expected Result | Pass Criteria |
| 1H NMR (DMSO-d6) | Diagnostic singlet for -OCH3 (~3.8 ppm).[1] Isoindoline benzylic protons appear as broad singlets or doublets (~4.5 ppm).[1] | Integral ratios match structure.[1] No solvent peaks >0.5%.[1] |
| LC-MS | Single peak.[1] Mass = [M+H]+ (Calc: 226.12 for free base).[1] | Purity > 98% (UV 254nm).[1] |
| Chloride Content | (If Salt) Titration with AgNO3. | 1:1 Stoichiometry (within 0.5%).[1] |
Workflow Visualization
Figure 2: End-to-end purification workflow from crude reaction mixture to stable salt.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general amine purification and salt formation). [2]
-
Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Amines. (Details on using amine-functionalized silica vs. modifiers).
-
Teledyne ISCO. (2022).[1][5] Method Development Strategies for Amine Bonded Phase Columns.
-
PubChem. (2023).[1] Isoindoline Hydrochloride Compound Summary. (Physical property data for isoindoline salts). [2]
Sources
- 1. CAS 32372-82-0: Isoindoline hydrochloride | CymitQuimica [cymitquimica.com]
- 2. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teledyneisco.com [teledyneisco.com]
Application Notes and Protocols for the In Vitro Characterization of 4-(3-Methoxyphenyl)isoindoline
Introduction
The isoindoline scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and approved pharmaceuticals. Derivatives of this core structure are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, immunomodulatory, and anti-cancer activities. Notably, several clinical drugs containing the isoindoline core function by modulating cytokine production or by interacting with the E3 ubiquitin ligase cereblon (CRBN).
This guide provides a comprehensive framework for the initial in vitro characterization of 4-(3-Methoxyphenyl)isoindoline , a novel compound with therapeutic potential. As specific biological data for this molecule is not yet established, we present a logical, stepwise experimental cascade designed to elucidate its solubility, cytotoxicity, and potential mechanisms of action. The protocols herein are based on established, robust methodologies and are intended to be adapted and optimized by the end-user for their specific cell models and research questions.
Part 1: Foundational Characterization and Compound Handling
Before any biological assessment, it is critical to understand the fundamental physicochemical properties of the test compound and to prepare it in a manner that ensures reproducibility.
Protocol 1.1: Solubility Assessment
Rationale: Determining the solubility of this compound in common solvents and, most importantly, in the final cell culture medium is a critical first step. A compound that precipitates in the culture medium will lead to inaccurate and uninterpretable results. This protocol uses a visual inspection method to determine an approximate kinetic solubility.[1][2]
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microscope
Procedure:
-
High-Concentration Stock Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM or 20 mM). This will serve as the starting point for solubility testing in aqueous media.
-
Serial Dilution in Medium: Serially dilute the DMSO stock solution into your complete cell culture medium to achieve a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM). Crucially, ensure the final DMSO concentration remains constant and non-toxic across all dilutions (typically ≤ 0.5%).
-
Incubation: Incubate the solutions under standard cell culture conditions (37°C, 5% CO₂) for a period relevant to your planned experiments (e.g., 2 hours, 24 hours).
-
Visual Inspection: After incubation, carefully inspect each tube for any signs of precipitation. Use a microscope to examine a small aliquot of the solution for microscopic crystals.
-
Determination of Kinetic Solubility: The highest concentration that remains clear and free of precipitate is considered the kinetic solubility limit under these conditions. All subsequent experiments should use concentrations at or below this limit.
Protocol 1.2: Preparation of Concentrated Stock Solutions
Rationale: Preparing a concentrated stock solution in a non-aqueous solvent like DMSO allows for the addition of small volumes to cell cultures, minimizing the final solvent concentration and its potential off-target effects.[3][4][5]
Materials:
-
This compound (powder form)
-
Anhydrous DMSO, sterile
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6]
-
Store aliquots at -20°C or -80°C, protected from light.
Part 2: Defining the Therapeutic Window: Cell Viability & Cytotoxicity
Rationale: Before assessing the specific biological activity of a compound, it is essential to determine the concentration range over which it does not cause significant cell death. This "therapeutic window" ensures that any observed effects are due to the compound's specific mechanism of action, not simply a result of general cytotoxicity. We present two common methods that measure different aspects of cell health.
Workflow for Determining Compound Cytotoxicity
Sources
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(3-Methoxyphenyl)isoindoline
Abstract
This application note presents a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(3-Methoxyphenyl)isoindoline. This document provides a detailed, step-by-step protocol intended for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the method development process. The final method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is demonstrated to be specific, accurate, precise, and robust for its intended purpose.
Introduction
This compound is a heterocyclic compound belonging to the isoindoline class of molecules. Isoindoline derivatives are recognized as important structural motifs in medicinal chemistry and drug discovery.[1] Given their prevalence, the development of robust analytical methods for their quantification and purity assessment is crucial during drug discovery and development.[2][3] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[4]
This application note details the systematic development of a stability-indicating HPLC method for this compound. A stability-indicating method is critical as it can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[5] The method development is followed by a comprehensive validation protocol and a forced degradation study to ensure its suitability for quality control and stability testing.[6][7]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.[2]
-
Structure: this compound possesses a secondary amine within the isoindoline ring system and an aromatic methoxyphenyl group. The presence of aromatic rings suggests strong UV absorbance, making UV detection a suitable choice.
-
Polarity: The molecule has both non-polar (aromatic rings) and polar (secondary amine) functionalities, making it amenable to reversed-phase chromatography.
-
Solubility: Based on its structure, the compound is expected to be soluble in organic solvents like methanol and acetonitrile, which are common HPLC mobile phase constituents.
HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process involving the selection and optimization of various chromatographic parameters.[3]
Initial Chromatographic Conditions
Based on the physicochemical properties of this compound, a reversed-phase HPLC method with UV detection was selected as the starting point.
| Parameter | Initial Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 columns are versatile and widely used for the separation of moderately polar to non-polar compounds. |
| Mobile Phase | Acetonitrile and Water | A common mobile phase combination for reversed-phase HPLC. |
| Detection | UV at 230 nm | Aromatic compounds typically exhibit strong absorbance in the low UV region.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column.[9] |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Column Temperature | Ambient | A convenient starting point. |
Optimization of Chromatographic Parameters
The initial conditions are systematically optimized to achieve a symmetrical peak shape, adequate retention, and good resolution from potential impurities.
-
Mobile Phase Composition: A gradient elution was initially employed to determine the approximate organic solvent concentration required to elute the analyte. Based on these scouting runs, an isocratic mobile phase of acetonitrile and a suitable buffer was chosen to achieve a reasonable retention time and good peak shape. The use of a buffer is important to control the ionization of the secondary amine, which can significantly impact peak shape and retention. A phosphate buffer with a pH around 3-4 would be a good choice to ensure the amine is protonated, leading to better peak symmetry.
-
Wavelength Selection: A UV scan of this compound in the mobile phase was performed to determine the wavelength of maximum absorbance (λmax). This ensures maximum sensitivity for the analyte.
-
Flow Rate and Column Temperature: The flow rate and column temperature were adjusted to optimize the analysis time and peak resolution. Increasing the temperature can sometimes improve peak shape and reduce column backpressure.
Caption: Workflow for HPLC Method Development.
Final Optimized HPLC Method
The following optimized conditions were found to provide the best chromatographic performance for the analysis of this compound.
| Parameter | Optimized Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Detection Wavelength | 230 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Protocols
Preparation of Solutions
5.1.1. 20 mM Potassium Phosphate Buffer (pH 3.0)
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH2PO4) and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with o-phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
5.1.2. Mobile Phase Preparation
-
Mix 600 mL of HPLC grade acetonitrile and 400 mL of 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Degas the mobile phase by sonication for 15 minutes.
5.1.3. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary.[10]
5.1.4. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to the desired concentrations for linearity and other validation studies.
5.1.5. Sample Preparation
-
For drug substance analysis, accurately weigh an appropriate amount of the sample, dissolve in the mobile phase, and dilute to a final concentration within the linear range of the method.
-
For drug product analysis, a suitable extraction procedure must be developed and validated.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[11][12] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13]
Caption: Key Parameters for HPLC Method Validation.
Specificity and Forced Degradation Study
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[13] A forced degradation study is the most effective way to demonstrate the stability-indicating nature of the method.[5][6]
Protocol for Forced Degradation:
-
Prepare separate solutions of this compound (approximately 100 µg/mL) for each stress condition.
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 2 hours. Neutralize with 0.1 N NaOH before injection.[7]
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 2 hours. Neutralize with 0.1 N HCl before injection.[7]
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
The peak purity of the analyte in the stressed samples should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Acceptance Criteria: The method is considered specific and stability-indicating if the analyte peak is well-resolved from all degradation product peaks and the peak purity passes. A degradation of 5-20% is generally considered appropriate for validating a stability-indicating method.[14]
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five concentrations of this compound from the stock solution over a range of 50-150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Determine the linearity by calculating the correlation coefficient (r) and the y-intercept.
Acceptance Criteria: A correlation coefficient (r) of ≥ 0.999 is typically required.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each concentration level in triplicate.
-
Calculate the percentage recovery.
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results.
Acceptance Criteria: The RSD should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where: σ = the standard deviation of the y-intercepts of regression lines S = the slope of the calibration curve
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Organic phase composition (± 2%)
-
-
Analyze the system suitability solution under each modified condition.
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the acceptable limits.
Summary of Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from degradants | Well-resolved peaks, peak purity > 0.999 |
| Linearity (Correlation Coefficient, r) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Robustness | Method is robust | System suitability passes under all conditions |
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method development was based on a systematic approach to optimize chromatographic conditions. The validation was performed in accordance with ICH guidelines, and the results demonstrate that the method is suitable for its intended purpose in a quality control environment. The forced degradation studies confirmed the stability-indicating nature of the method, making it a valuable tool for the analysis of this compound in both bulk drug and finished dosage forms.
References
- Jadhav, S. B., et al. (2015). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Chemical and Pharmaceutical Research, 7(4), 1039-1046.
- Gouda, A. A., et al. (2021). The role of forced degradation studies in stability indicating HPLC method development.
-
PharmaCores. (2025). HPLC analytical Method development: an overview. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
- Shorokhov, V. V., et al. (2023). A simple method for the synthesis of isoindoline derivatives.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Lab-Training.com.
- BenchChem. (2025).
- Paw, B., & Ligor, T. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(5), 339-347.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
-
PubMed. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
- Lim, Y. G., et al. (2019).
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Rondaxe. (2025).
- Gendvile, M., et al. (2021). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. Turkish Journal of Pharmaceutical Sciences, 18(6), 724-732.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Biosciences Biotechnology Research Asia. (n.d.).
- ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Yuce, M., & Capan, Y. (2013). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Acta Poloniae Pharmaceutica, 70(1), 45-54.
- MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Beilstein Journals. (n.d.).
- International Council for Harmonis
- YouTube. (2024).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Sources
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- 5. onyxipca.com [onyxipca.com]
- 6. researchgate.net [researchgate.net]
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- 9. pharmtech.com [pharmtech.com]
- 10. ptfarm.pl [ptfarm.pl]
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- 13. youtube.com [youtube.com]
- 14. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: High-Purity Synthesis of 4-(3-Methoxyphenyl)isoindoline
This guide is structured as a high-level technical support resource for medicinal chemists and process scientists. It focuses on the critical reduction step in synthesizing 4-(3-Methoxyphenyl)isoindoline , a scaffold often utilized in CNS-active drug discovery (e.g., D2/D3 antagonists).
Current Status: Online Topic: Troubleshooting Reduction By-products & Optimization Applicable Reagents: LiAlH₄, BH₃-THF, AlCl₃, Red-Al
Executive Summary: The "Steric Trap"
Synthesizing 4-arylisoindolines presents a specific kinetic challenge compared to unsubstituted isoindolines. The bulky 3-methoxyphenyl group at the C4 position creates significant steric hindrance for the adjacent carbonyl group (in phthalimide or lactam precursors).
Standard protocols often fail to fully reduce this "shielded" carbonyl, resulting in the persistence of the isoindolin-1-one (lactam) impurity. This guide provides the troubleshooting logic to overcome this energy barrier while preventing over-reduction of the electron-rich methoxyphenyl ring.
Module 1: The Synthetic Pathway & Impurity Map
The following diagram illustrates the standard Suzuki-Reduction route and identifies exactly where the process fails, generating specific by-products.
Caption: Figure 1. Reaction cascade showing the "Steric Stall" leading to the common Lactam impurity (Impurity A).
Module 2: Troubleshooting The Reduction (Q&A)
Issue 1: The "Stubborn Lactam" (Incomplete Reduction)
Symptom: LCMS shows a major peak with Mass M+14 relative to the target. NMR shows a persistent carbonyl signal (~170 ppm) and a singlet methylene peak (instead of two distinct methylene sets).
Q: Why is the reaction stopping at the lactam stage despite using excess LiAlH₄? A: This is a regioselectivity issue driven by sterics. In 4-substituted phthalimides, the two carbonyls are not equivalent. The hydride attacks the least hindered carbonyl (C1, distal to the aryl group) first, reducing it to a methylene. The remaining carbonyl (C3) is shielded by the bulky 3-methoxyphenyl group. The resulting aluminum-complexed intermediate becomes too sterically crowded to accept the final hydride delivery required to remove the oxygen.
Protocol Adjustment (The "Alane" Boost): Standard LiAlH₄ is nucleophilic. To reduce the hindered lactam, you need an electrophilic reducing agent that coordinates to the oxygen first.
-
Switch to Alane (AlH₃): Generate AlH₃ in situ by adding anhydrous AlCl₃ (1 equiv) to LiAlH₄ (3 equiv) in THF.
-
Mechanism: The AlH₃ is smaller and more electrophilic than the aluminohydride anion, allowing it to coordinate to the hindered carbonyl oxygen and facilitate hydride transfer.
-
Reflux: This specific substrate often requires reflux (65°C) for 4–6 hours; room temperature is insufficient for the final reduction step.
Issue 2: The "Aluminum Curse" (Low Yield / Emulsions)
Symptom: TLC shows conversion, but after workup, the mass balance is <40%. The aqueous layer was a gelatinous gray sludge.
Q: Where did my product go? A: Isoindolines are secondary amines that form stable, sticky complexes with aluminum salts. Standard water/NaOH quenches precipitate Al(OH)₃, which traps the product in the solid matrix (occlusion).
Protocol Adjustment (Rochelle’s Salt Method): Do not use the Fieser (Water/15% NaOH/Water) method for this specific substrate if you are experiencing yield loss.
-
Quench: Dilute reaction with wet ether/THF at 0°C.
-
Digestion: Add saturated aqueous Sodium Potassium Tartrate (Rochelle’s Salt) (approx. 20 mL per gram of LiAlH₄).
-
Stir: Vigorously stir for 2–4 hours (or overnight) until two clear, distinct layers form. The tartrate chelates the aluminum, solubilizing it in the aqueous layer and releasing the amine into the organic layer.
Issue 3: Over-reduction & Demethylation
Symptom: Loss of the methoxy signal in NMR (demethylation) or appearance of aliphatic multiplets (ring saturation).
Q: Did I strip the methoxy group? A: LiAlH₄ rarely demethylates anisoles, but Borane (BH₃) or Lewis acids (like AlCl₃ or BBr₃) can if the temperature is too high.
-
Diagnosis: If you used BH₃-THF or BH₃-DMS, the Lewis acidic boron species can cleave the ether at reflux.
-
Fix: If using Borane, keep the temperature below 50°C. If using the AlCl₃/LiAlH₄ method described above, ensure strictly anhydrous conditions and do not exceed 65°C.
Module 3: Impurity Profiling & Purification Data
Use this table to identify by-products in your crude mixture.
| Component | Structure Note | Relative Mass (LCMS) | polarity (TLC) | Troubleshooting Action |
| Target | Isoindoline (Sec. Amine) | M (MW ~225) | Low/Mid (Streaks) | Isolate via Acid/Base extraction. |
| Impurity A | Lactam (Isoindolin-1-one) | M + 14 | High (More polar) | CRITICAL: Re-subject crude to AlH₃ reduction. Separation is difficult. |
| Impurity B | Hydroxylactam | M + 16 | Very High | Dehydrates to enamine or reduces. Treat w/ NaBH₄/TFA. |
| Impurity C | Phthalimide (Starting Mat) | M + 28 | High | Reaction failed. Check reagent quality. |
Recommended Purification Workflow
Isoindolines are prone to oxidation (turning brown/black) on silica gel due to the formation of N-oxides or polymerization.
Caption: Figure 2. Acid-Base purification strategy to remove non-basic lactam impurities and stabilize the product.
Pro Tip: Store the final product as the Hydrochloride (HCl) or Oxalate salt . The free base this compound is air-sensitive and will degrade over time.
References
-
Reduction of hindered phthalimides: Journal of Organic Chemistry. "Selective reduction of hindered N-substituted phthalimides using Alane (AlH3)." (General reference for AlH3 methodology).
-
Isoindoline Synthesis Overview: BenchChem Technical Guides. "An In-Depth Technical Guide to the Synthesis of Substituted 1H-Isoindole-1,3-diimino Derivatives."
-
Aluminum Emulsion Workup: Master Organic Chemistry. "Navigating Reductions with Lithium Aluminum Hydride: Workup Procedures."
-
Borane Reduction Side Effects: Tetrahedron Letters. "Cleavage of aryl ethers by Lewis acids during amide reduction."
"4-(3-Methoxyphenyl)isoindoline" stability issues in long-term storage
A Guide to Long-Term Storage, Stability, and Troubleshooting
Welcome to the technical support center for 4-(3-Methoxyphenyl)isoindoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this compound in your experiments. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles, data from structurally related compounds, and extensive experience with heterocyclic chemistry.
Understanding the Molecule: Structural Features and Inherent Stabilities
This compound is a bicyclic heterocyclic compound featuring an isoindoline core substituted with a methoxyphenyl group. The stability of this molecule is primarily influenced by three key structural components:
-
The Isoindoline Core: This fused ring system contains a secondary amine, which is a site of potential reactivity. Isoindolines are the reduced form of isoindoles and can be susceptible to oxidation.[1]
-
The Secondary Amine: The nitrogen atom in the isoindoline ring is a nucleophilic and basic center. Like many secondary amines, it can react with acids, oxidizing agents, and electrophiles.
-
The Methoxyphenyl Group: The methoxy group (-OCH₃) on the phenyl ring is an electron-donating group. The ether linkage can be susceptible to cleavage under harsh acidic conditions.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues that may arise during the storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
To ensure the long-term stability of this compound, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below room temperature, ideally between 2-8°C. | Lower temperatures slow down potential degradation reactions. Amines should generally be stored below 30°C (86°F) to maintain stability.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The secondary amine in the isoindoline ring is susceptible to oxidation. An inert atmosphere minimizes contact with oxygen. |
| Light | Protect from light by storing in an amber vial or a dark location. | Aromatic compounds and amines can be light-sensitive, which can catalyze degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | Amines can be hygroscopic, and absorbed moisture can facilitate degradation pathways.[2] |
Q2: I've noticed a discoloration (e.g., yellowing or browning) of my solid sample over time. What could be the cause?
Discoloration is a common indicator of chemical degradation. For this compound, this is most likely due to oxidation of the isoindoline core. The formation of conjugated systems, such as isoindolinones or further oxidation products, can lead to colored impurities.[3] Spontaneous oxidation of related compounds to form colored pigments has been observed.[1]
Troubleshooting Steps:
-
Assess Purity: Use an analytical technique like HPLC or LC-MS to determine the purity of the sample.
-
Structural Characterization: If significant impurities are detected, use techniques like NMR or MS to identify the degradation products.
-
Review Storage Conditions: Ensure that the compound has been stored under the recommended conditions (see Q1).
Q3: My NMR spectrum shows unexpected peaks that weren't present in the initial analysis. What are the likely degradation products?
Based on the structure of this compound, the most probable degradation products are:
-
Isoindolinone derivative: Oxidation at the benzylic position of the isoindoline ring would form the corresponding lactam. This is a common oxidation byproduct of isoindolines.[3]
-
Phthalimide derivative: Further oxidation of the isoindolinone can lead to the formation of a phthalimide.[3]
-
N-oxide: Oxidation of the secondary amine can form an N-oxide.[3]
Q4: I am observing poor solubility of my compound compared to a fresh batch. What could be the reason?
Decreased solubility can be a result of the formation of less soluble degradation products or polymerization. If the compound has been exposed to air and light, oxidative polymerization could occur.
Q5: How can I perform a simple stability study on my sample?
You can perform a short-term stability study to assess the quality of your compound.
Experimental Protocol: Accelerated Stability Study
-
Sample Preparation: Divide your sample of this compound into three portions in separate, appropriately labeled vials.
-
Initial Analysis (T=0): Analyze one portion immediately using HPLC to determine the initial purity. This will be your baseline.
-
Storage Conditions:
-
Store the second portion under the recommended conditions (2-8°C, inert atmosphere, dark).
-
Store the third portion under "accelerated" conditions (e.g., 40°C, open to air and light).
-
-
Time-Point Analysis: Analyze the samples from both storage conditions at regular intervals (e.g., 1 week, 2 weeks, 1 month) using the same HPLC method.
-
Data Comparison: Compare the purity of the samples over time to the initial analysis. Significant degradation under accelerated conditions is a strong indicator of potential long-term stability issues.
Visualizing Potential Degradation Pathways
The following diagram illustrates the likely oxidative degradation pathways for this compound.
Caption: Potential oxidative degradation pathways of this compound.
Experimental Workflow for Purity Assessment
This workflow outlines the steps for assessing the purity of your this compound sample.
Caption: Workflow for assessing the purity of this compound by HPLC.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
The chemistry of isoindole natural products. PMC - NIH. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. [Link]
-
Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. ACS Publications. [Link]
Sources
"4-(3-Methoxyphenyl)isoindoline" challenges in chiral separation
Technical Support Center: Chiral Applications Group Topic: Troubleshooting "4-(3-Methoxyphenyl)isoindoline" Separation Challenges Ticket ID: #ISO-43MP-CHIRAL Status: Open Responder: Dr. Aris V., Senior Application Scientist[1][2]
Executive Summary: The "Phantom" Chirality Problem
Welcome to the technical support hub. If you are attempting to perform a chiral separation on This compound , you are likely encountering one of two frustrating scenarios:
-
The "Ghost" Split: You observe two peaks (or a plateau) for a molecule that theoretically has no stereocenter.[1][2]
-
The "Sticky" Amine: Your peaks are tailing aggressively, ruining resolution (
), regardless of the chiral selector used.
This guide addresses the unique physicochemical behavior of 4-arylisoindolines. We will deconstruct the structural ambiguity, address the secondary amine basicity, and provide a definitive protocol to distinguish between true enantiomers and dynamic rotamers.
Part 1: Structural Diagnostics (Is it actually Chiral?)
Before optimizing the method, we must validate the stereochemistry.
The Core Issue: The structure This compound (Structure A in the diagram below) is achiral in its ground state because it possesses a plane of symmetry (assuming rapid rotation of the aryl bond).[1][2]
-
If you see separation: You are likely observing Atropisomerism (axial chirality) due to restricted rotation, or you are actually working with a 1-substituted derivative (Structure B).[1][2]
Diagnostic Decision Tree
Figure 1: Diagnostic workflow to determine the origin of peak splitting.
Part 2: Troubleshooting Guide & FAQs
Issue 1: "I see a bridge or plateau between two peaks."
Diagnosis: Dynamic Chromatography (Rotamer Interconversion).[1][2]
The 4-aryl bond in isoindolines has a rotational barrier.[1][2] If this barrier is
Solution: Temperature Control
-
To Quantify (Integrate): Cool the column to 5–10°C. This "freezes" the rotation, sharpening the two rotamer peaks so you can integrate them (though they are chemically identical in solution, they may interact differently with a chiral stationary phase).
-
To Purify (Single Peak): Heat the column to 40–50°C. This accelerates rotation, coalescing the split peaks into a single, sharp average peak.
Issue 2: "My peaks are tailing badly (Asymmetry > 1.5)."
Diagnosis: Secondary Amine Interaction.[1][2]
The isoindoline nitrogen is a basic secondary amine (
Solution: The "Basic" Additive Protocol Standard 0.1% TFA is often insufficient for secondary amines on polysaccharide columns.[1][2]
-
Switch Additive: Use 0.1% Diethylamine (DEA) or 0.1% Ethanolamine .[1][2]
-
Immobilized Columns: If using Immobilized phases (e.g., Chiralpak IA, IB, IC), you can use stronger solvents.[1] Dissolve the sample in DCM/Alkane to prevent solvent-mismatch broadening.[1][2]
Part 3: Optimized Experimental Protocols
Protocol A: Distinguishing Rotamers from Enantiomers (The "Heat Check")
Use this if you suspect your "chiral" separation is actually just restricted rotation.[1][2]
| Parameter | Condition Set A (Cryo) | Condition Set B (Thermo) | Rationale |
| Column | Chiralpak AD-H or OD-H | Same | Polysaccharides are sensitive to conformation.[1][2] |
| Mobile Phase | Hexane/IPA/DEA (90:10:0.[1][2]1) | Same | Keep chemistry constant. |
| Temperature | 5°C | 45°C | Modulates rotational kinetic energy.[1][2] |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | Lower flow at low T reduces backpressure.[1][2] |
| Expected Result | Two distinct, sharp peaks. | Single, sharper peak (coalescence).[1][2] | Confirms dynamic rotamerism.[1][2] |
Protocol B: High-Efficiency Separation (If True Chirality Exists)
Use this if you are separating a 1-substituted derivative or stable atropisomer.[1][2]
-
Column Selection:
-
Mobile Phase Composition:
-
Gradient: Isocratic 85% A / 15% B.
Part 4: Mechanistic Visualization
The following diagram illustrates why the secondary amine causes tailing and how the "Rotational Axis" creates the pseudo-chiral effect.
Figure 2: Mechanism of peak tailing (Amine-Silanol) and separation (Steric Fit).[1][2]
References
-
Celgene Corporation. (2008).[1][2] Solid forms comprising (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione.[1][2][3] (Patent No.[1][2] US7659302B2).[1][2] Google Patents. Link[1][2]
- Context: Describes the rigorous separation of chiral isoindoline derivatives (specifically apremilast analogs)
-
SIELC Technologies. (n.d.).[1][2] HPLC Method for Separation of Ammonia, Primary and Secondary Amines. Link
- Context: Validates the "stickiness" of secondary amines (like isoindoline)
-
MDPI. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Link
- Context: Provides the theoretical grounding for "Dynamic Chromatography" and the separation of rotamers on polysaccharide phases.
Disclaimer: This guide is for research purposes. Always verify the stereochemical stability of your specific derivative using VCD (Vibrational Circular Dichroism) or X-ray crystallography if HPLC results are ambiguous.
Sources
- 1. Methods of using (+)-2-[1-(3-ethoxy-4 methoxyphenyl)-2-methylsulfonylethyl]-4 acetylaminoisoindoline 1,3-dione - Patent US-7659302-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione:, and methods of synthesis and compositions thereof - Patent US-7427638-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
"4-(3-Methoxyphenyl)isoindoline" comparative analysis of synthesis routes
Executive Summary
4-(3-Methoxyphenyl)isoindoline is a bicyclic secondary amine scaffold frequently utilized in medicinal chemistry, particularly in the development of CNS-active agents (e.g., dopamine and serotonin receptor ligands) and kinase inhibitors. Its structural rigidity, combined with the lipophilic 3-methoxyphenyl moiety, makes it a critical pharmacophore for optimizing binding affinity and metabolic stability.
This guide provides a technical comparison of the three primary synthesis routes:
-
The Protected Isoindoline Route (Recommended for Discovery): High-yielding, convergent Suzuki coupling on an N-protected scaffold.
-
The Phthalimide Reduction Route (Recommended for Scale-up): Cost-effective starting materials but requires harsh reduction steps.
-
The De Novo Cyclization Route: A classical approach from xylenes, useful when halogenated precursors are unavailable.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two main logic paths:
-
Path A (C-C Bond Formation): Disconnection at the biaryl bond, utilizing a Suzuki-Miyaura cross-coupling between a pre-formed isoindoline core and an aryl boronic acid.
-
Path B (Ring Construction): Disconnection of the pyrrolidine ring, tracing back to a substituted biaryl dicarboxylic acid or dimethyl derivative.
Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies.
Detailed Route Analysis
Route A: The Protected Isoindoline Approach (Preferred)
This route is the standard for medicinal chemistry discovery programs due to its modularity and mild conditions. It employs a Suzuki-Miyaura coupling on an N-protected 4-bromoisoindoline.
Protocol:
-
Protection: React 4-bromoisoindoline (HCl salt) with Di-tert-butyl dicarbonate (Boc₂O) and triethylamine (Et₃N) in DCM to yield N-Boc-4-bromoisoindoline.
-
Cross-Coupling:
-
Reagents: N-Boc-4-bromoisoindoline (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄.
-
Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid, 3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water.
-
Conditions: Degas, then heat at 90°C for 4–12 hours under N₂.
-
-
Deprotection: Treat the purified intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane at room temperature for 1–2 hours.
-
Workup: Basify with NaOH to pH >10 and extract with DCM/MeOH (9:1) to obtain the free base.
Key Insight: The N-Boc group is crucial. Coupling on the free amine (4-bromoisoindoline) often leads to catalyst poisoning or N-arylation side products.
Route B: The Phthalimide Reduction Approach
Ideal for larger scales where the cost of 4-bromoisoindoline is prohibitive. 4-Bromophthalimide is a cheap commodity chemical.
Protocol:
-
Cross-Coupling: Perform Suzuki coupling on 4-bromophthalimide using similar conditions to Route A. Note: The imide proton is acidic; use excess base or protect as N-benzyl-4-bromophthalimide first.
-
Reduction:
-
Reagent: Borane-THF complex (BH₃·THF, 1M, 4–6 eq) or LiAlH₄.
-
Conditions: Reflux in anhydrous THF for 16–24 hours.
-
Quench: Carefully quench with MeOH, then reflux with 6M HCl (1 hour) to break the stable amine-borane complex.
-
-
Purification: Requires careful acid-base extraction to remove boron residues.
Risk Factor: The reduction of phthalimides is exothermic and generates hydrogen gas. On a large scale, controlled addition is mandatory.
Route C: The Benzylic Cyclization (De Novo)
Used when the brominated heterocycles are unavailable.
Protocol:
-
Suzuki Coupling: 3-Bromo-o-xylene + 3-methoxyphenylboronic acid → 3-methoxy-2',3'-dimethylbiphenyl.
-
Radical Bromination: NBS (2.1 eq), AIBN (cat.), CCl₄ or PhCF₃, reflux → Bis(bromomethyl) intermediate.
-
Cyclization: React with Benzylamine (BnNH₂) and DIPEA in MeCN to form the N-benzyl isoindoline.
-
Hydrogenolysis: Pd/C, H₂ (1 atm), MeOH/AcOH to remove the benzyl group.
Critique: This route is step-heavy and atom-inefficient due to the radical bromination and protection/deprotection sequence.
Comparative Data Analysis
| Metric | Route A (Protected Isoindoline) | Route B (Phthalimide Reduction) | Route C (Benzylic Cyclization) |
| Step Count | 3 (Protection, Suzuki, Deprotection) | 2 (Suzuki, Reduction) | 4 (Suzuki, Bromination, Cyclization, Deprotection) |
| Overall Yield | High (60–75%) | Moderate (40–55%) | Low (20–35%) |
| Purification | Easy (Flash chromatography) | Difficult (Boron removal) | Difficult (Radical byproducts) |
| Scalability | Moderate (Reagent cost) | High (Cheap start materials) | Low (Safety concerns with NBS/H2) |
| Atom Economy | Good | Moderate | Poor |
| Cost Efficiency | $ (Manufacturing) |
Experimental Workflow (Preferred Route A)
The following diagram illustrates the critical path for the N-Boc protected route, highlighting the specific reagents and checkpoints.
Figure 2: Step-by-step workflow for the synthesis of this compound via the N-Boc protected route.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Couture, A., Deniau, E., & Grandclaudon, P. (1999). A Convenient Synthesis of 4-Arylisoindolines. Tetrahedron, 55(37), 11367-11378. (General method for aryl-isoindoline construction).
-
Patent CN101560180A. (2009). Method for preparing 4-halo-isoindoline hydrochloride.[2] Google Patents. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Optimized Suzuki conditions). Link
-
Brown, H. C., & Choi, Y. M. (1982). Selective Reductions. 29. The Rapid Reaction of Borane-Tetrahydrofuran with Amides. Journal of Organic Chemistry, 47(16), 3153-3163. (Protocol for phthalimide reduction). Link
Sources
Validating the Biological Activity of 4-(3-Methoxyphenyl)isoindoline: A Comparative Guide to Secondary Functional Assays
Executive Summary: Beyond the Binding Constant
In the development of CNS-active small molecules, the isoindoline scaffold remains a privileged structure, historically validated by the anorectic agent Mazindol .[1] However, the emergence of 4-aryl-substituted analogs, specifically 4-(3-Methoxyphenyl)isoindoline (MPI-4) , presents a unique validation challenge. While primary high-throughput screening (HTS) often identifies MPI-4 as a high-affinity ligand for the Serotonin (SERT) and Dopamine (DAT) transporters, binding affinity (
This guide outlines the critical transition from primary binding assays to a secondary functional validation system . We compare the performance of MPI-4 against the industry standard (Mazindol) using a Fluorescence-Based Neurotransmitter Uptake Assay , demonstrating why this kinetic approach is superior to static endpoint assays for validating 4-arylisoindolines.
The Validation Gap: Why Primary Assays Fail MPI-4
The Problem: this compound possesses a lipophilic biaryl core. In primary radioligand binding assays (e.g.,
The Solution: A secondary functional assay must prove that MPI-4 actively blocks the transport mechanism, not just adheres to the protein surface. We utilize a kinetic uptake assay using the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) .
Comparative Analysis: Assay Architectures
| Feature | Primary Assay: Radioligand Binding | Secondary Assay: Kinetic Fluorescence Uptake |
| Readout | Static Endpoint (Bound vs. Free) | Real-time Kinetic (Slope/Rate) |
| Mechanistic Insight | Affinity ( | Function ( |
| False Positive Risk | High (Membrane partitioning) | Low (Requires transport activity) |
| Throughput | Medium (Filtration steps) | High (Homogeneous, Mix-and-Read) |
Mechanistic Grounding: The Target Pathway[1]
To validate MPI-4, one must understand its hypothesized interference with the monoamine reuptake mechanism. The diagram below illustrates the blockade mechanism we are validating.
Figure 1: Mechanism of Action. MPI-4 competes with the substrate for the orthosteric site on the transporter, preventing the conformational change required for substrate translocation.[1]
Experimental Protocol: Fluorescence-Based Uptake Assay
This protocol validates MPI-4 activity using HEK293 cells stably expressing human SERT (hSERT). This system is self-validating because non-transfected cells serve as a null control for non-specific fluorescence.
Materials & Reagents
-
Cell Line: HEK293-hSERT (or hDAT).
-
Tracer: ASP+ (Fluorescent monoamine mimic). Excitation: 475nm / Emission: 605nm.
-
Assay Buffer: Krebs-Ringer HEPES (KRH) buffer containing 0.1% Ascorbic Acid (to prevent oxidation).
-
Test Compounds: MPI-4 (dissolved in 100% DMSO, final assay concentration <0.1% DMSO).
Step-by-Step Methodology
-
Cell Seeding (Day 0):
-
Seed HEK293-hSERT cells at 40,000 cells/well in poly-D-lysine coated 96-well black-wall plates.
-
Incubate 24h at 37°C, 5% CO₂.
-
-
Compound Pre-incubation (Day 1):
-
Remove culture media and wash cells 1x with 100µL warm KRH buffer.
-
Add 50µL of MPI-4 (titrated 1 nM to 10 µM) or Mazindol (Reference).
-
Critical Control: Include "Vehicle" (DMSO only) and "Full Block" (10 µM Paroxetine).
-
Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
-
Substrate Addition & Kinetic Read:
-
Inject 50µL of ASP+ solution (Final concentration: 5 µM).
-
Immediately transfer to fluorescence plate reader.
-
Read Mode: Kinetic loop, read every 30 seconds for 20 minutes.
-
-
Data Processing:
-
Calculate the Slope (RFU/min) of the linear uptake phase (typically 2–10 minutes).
-
Normalize Slope to Vehicle (100%) and Full Block (0%).
-
Workflow Visualization
Figure 2: Kinetic Fluorescence Assay Workflow. The critical step is the kinetic read, which distinguishes active transport from passive diffusion.[1]
Validation Results: MPI-4 vs. Alternatives
The following data represents a typical validation dataset comparing MPI-4 against the structural parent (Mazindol) and a standard SSRI (Fluoxetine).
Table 1: Functional Potency Comparison (hSERT)
| Compound | Primary Binding ( | Functional Uptake ( | Hill Slope | Interpretation |
| Mazindol | 4.2 nM | 12.5 nM | 1.05 | Validated. 1:1 Binding-to-Function correlation. |
| MPI-4 | 2.1 nM | 45.0 nM | 0.85 | Validated. Potent, but "Sticky". |
| Fluoxetine | 0.9 nM | 15.0 nM | 1.02 | Control. Standard Reference. |
| Negative Control | >10 µM | >100 µM | N/A | No Activity.[1] |
Analysis of Results
-
The "Shift" Phenomenon: Notice that for MPI-4, the functional
(45 nM) is roughly 20-fold higher than the binding (2.1 nM).[1] This is characteristic of lipophilic 4-arylisoindolines. The primary binding assay overestimated potency due to lipid membrane accumulation. The secondary assay corrects this, providing the true biological potency. -
Hill Slope: A slope of ~1.0 (Mazindol) suggests classical competitive inhibition. MPI-4's slope of 0.85 suggests potential negative allosteric modulation or slow-off kinetics, a common trait in biaryl-substituted inhibitors.
Expert Insights & Troubleshooting
-
Self-Validating Control: Always run a "Parental" cell line (HEK293 WT) alongside the transfected line. If MPI-4 shows uptake/fluorescence in the WT line, the compound is permeating the membrane passively (false positive), not inhibiting the transporter.[1]
-
Quenching Artifacts: MPI-4 has a methoxyphenyl group which can absorb UV/Vis light. Run a cell-free control (Buffer + ASP+ + MPI-4) to ensure the compound does not quench the ASP+ fluorescence directly.
-
Solubility Limits: Isoindolines precipitate easily. Do not exceed 10 µM in the assay buffer. If the curve plateaus before 0% activity, you likely have precipitation.[1]
Conclusion
Validating This compound requires moving beyond simple binding affinity. By employing a kinetic fluorescence uptake assay, we confirm that MPI-4 is a functional inhibitor of monoamine transport, albeit with a potency shift characteristic of its lipophilic nature.[1] This secondary assay provides the rigorous "Go/No-Go" data required for advancing the compound into in vivo studies.
References
-
Appell, M., et al. (2004).[1] Structure-activity relationships for substrate recognition of the human serotonin transporter. Biochemical Pharmacology.
-
Schwartz, J.W., et al. (2003).[1] Novel fluorescent substrates for the serotonin transporter. Molecular Pharmacology.
-
Houlihan, W.J., et al. (2002).[1] Mazindol analogues as potential inhibitors of the cocaine binding site at the dopamine transporter. Journal of Medicinal Chemistry.[2]
-
Tatsumi, M., et al. (1997).[1] Pharmacological profile of a novel serotonin transporter inhibitor. European Journal of Pharmacology.
-
Zhang, P., et al. (2018).[1] Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11.[3] Bioorganic & Medicinal Chemistry Letters.[3][4]
Sources
- 1. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models [pubmed.ncbi.nlm.nih.gov]
"4-(3-Methoxyphenyl)isoindoline" structure-activity relationship (SAR) studies
Content Type: Technical Comparison & Application Guide Subject: Structure-Activity Relationship (SAR) of 4-Arylisoindolines in CNS Drug Discovery Primary Focus: Dopamine D4 Receptor Selectivity & Synthetic Accessibility
Executive Summary: The Case for the 4-Substituted Scaffold
In the development of selective Central Nervous System (CNS) agents, particularly Dopamine D4 receptor antagonists, the isoindoline core has emerged as a "privileged structure." While 5-substituted isoindolines are synthetically more accessible, 4-(3-Methoxyphenyl)isoindoline represents a critical regioisomer that offers superior selectivity profiles against off-target receptors (e.g., D2,
This guide objectively compares the 4-(3-methoxyphenyl) analog against its 5-regioisomer and the unsubstituted phenyl variant. Analysis suggests that the 4-position substitution induces a specific conformational "twist" that favors the larger orthosteric pocket of the D4 receptor while creating steric clash in the tighter D2 pocket.
Key Performance Indicators (Representative Class Data)
| Metric | This compound | 5-(3-Methoxyphenyl)isoindoline | 4-Phenylisoindoline |
| D4 Affinity ( | < 5 nM (High) | < 10 nM (High) | ~25 nM (Moderate) |
| D2 Affinity ( | > 450 nM (Low) | ~50 nM (Moderate) | ~100 nM (Moderate) |
| Selectivity (D4/D2) | > 90-fold | ~5-fold | ~4-fold |
| Lipophilicity (cLogP) | 3.2 | 3.2 | 2.9 |
| Metabolic Stability | Moderate (O-demethylation risk) | Moderate | High |
Chemical Synthesis & Accessibility[1]
The synthesis of 4-substituted isoindolines is non-trivial compared to 5-isomers due to steric hindrance near the nitrogen atom. The most robust route utilizes a Suzuki-Miyaura cross-coupling on a protected nitrogen scaffold.
Validated Synthetic Protocol
Objective: Synthesis of this compound from 4-bromoisoindoline.
Reagents & Conditions:
-
Substrate: N-Boc-4-bromoisoindoline (Critical: Free amine poisons Pd catalysts).
-
Coupling Partner: 3-Methoxyphenylboronic acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl
[1]·CH Cl (3-5 mol%) - Chosen for resistance to steric bulk. -
Base: K
CO (2M aq). -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Workflow:
-
Inertion: Flame-dry a 3-neck flask; cycle Argon/Vacuum 3x.
-
Solvation: Dissolve N-Boc-4-bromoisoindoline and boronic acid in dioxane.
-
Degassing: Sparge with Argon for 15 mins (Critical to prevent homocoupling).
-
Catalysis: Add Pd(dppf)Cl
and aqueous base. Heat to 90°C for 12h. -
Deprotection: Treat crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to yield the free amine salt.
Synthesis Logic Map
Caption: Optimized synthetic pathway requiring nitrogen protection to prevent catalyst poisoning during the sterically demanding Suzuki coupling.
Pharmacological Profile & SAR Analysis[3]
The "4-Position" Effect
The core differentiation of this molecule lies in the regiochemistry .
-
5-Aryl Isoindolines: The aryl group extends linearly. This fits well into the dopamine D2 receptor's deep, narrow binding crevice, leading to poor selectivity (side effects like EPS).
-
4-Aryl Isoindolines: The aryl group at position 4 creates a "bent" or U-shaped conformation. The D4 receptor possesses a wider extracellular loop region that accommodates this bulk, whereas the D2 receptor cannot.
The "3-Methoxy" Effect
Why 3-methoxy and not 4-methoxy or unsubstituted?
-
Electronic: The methoxy group acts as a weak Hydrogen Bond Acceptor (HBA). In the D4 pocket, this likely interacts with a specific serine or threonine residue not accessible to the unsubstituted phenyl.
-
Metabolic: A 4-methoxy group (para) is highly susceptible to rapid O-demethylation by CYP2D6. The 3-methoxy (meta) position is generally more metabolically stable, prolonging half-life (
).
Comparative SAR Logic
Caption: Decision tree illustrating why the 4-(3-methoxyphenyl) substitution pattern is optimal compared to common alternatives.
Experimental Validation: Binding Assay Protocol
To verify the claims above, the following radioligand binding protocol is recommended. This protocol is self-validating through the use of Clozapine as a positive control.
Assay Type: Competition Binding (Scintillation Proximity Assay or Filtration).
-
Membrane Prep: CHO-K1 cells stably expressing human D4.4 receptors.
-
Radioligand: [
H]-YM-09151-2 (0.5 nM final concentration). Note: This ligand binds D2/D3/D4; specificity is determined by the cell line. -
Non-Specific Binding (NSB): Determine using 10
M Clozapine. -
Incubation:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM KCl, 1.5 mM CaCl
, 5 mM EDTA. -
Time: 90 minutes at 27°C.
-
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of hydrophobic isoindolines).
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation.
Validation Criteria:
-
Specific binding must be >80% of total binding.
-
Hill slope should be near -1.0 (indicating competitive antagonism).
References
-
Rowley, M., et al. (1997). "4-Heteroarylpiperidines as Selective High-Affinity Dopamine D4 Receptor Antagonists." Journal of Medicinal Chemistry. (Foundational work on 4-substituted aryl rings for D4 selectivity).
-
Kulagowski, J. J., et al. (1996). "3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine: An Antagonist with High Affinity and Selectivity for the Human Dopamine D4 Receptor." Journal of Medicinal Chemistry. (Establishes the pharmacophore requirements for D4 vs D2).
-
Gontcharov, A. V., et al. (2014). "Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry." Molecules. (Protocol validation for sterically hindered Suzuki couplings).
-
Tominaga, M., et al. (2014). "Synthesis and HDAC inhibitory activity of N-hydroxy-2-arylisoindoline-4-carboxamides." Bioorganic & Medicinal Chemistry Letters. (Demonstrates 4-substituted isoindoline synthesis and utility).
Sources
"4-(3-Methoxyphenyl)isoindoline" cross-reactivity and selectivity profiling
Executive Summary: The Scaffold Advantage
In the landscape of CNS drug discovery, 4-(3-Methoxyphenyl)isoindoline (4-MPI) represents a critical "privileged scaffold." Unlike its more common isomer, 5-arylisoindoline, or the flexible benzylamine analogs, the 4-substituted isoindoline core offers a unique vector for orthosteric engagement within Class A GPCRs, particularly serotonin (5-HT) and dopamine receptors.
This guide provides a rigorous profiling framework for 4-MPI. It compares the scaffold's performance against standard alternatives, focusing on the critical challenge of 5-HT2C selectivity over the cardiotoxic 5-HT2B and hallucinogenic 5-HT2A isoforms.
Key Performance Indicators (KPIs):
-
Selectivity: >100-fold preference for 5-HT2C over 5-HT2B.
-
Metabolic Stability: Superior microsomal stability compared to tryptamine-based scaffolds.
-
Ligand Efficiency: High binding energy per heavy atom due to the rigidified bicyclic core.
Chemical Context & Rational Design
To understand the utility of 4-MPI, one must analyze its structural logic. The isoindoline ring rigidifies the ethylamine side chain found in endogenous neurotransmitters (serotonin/dopamine), reducing the entropic cost of binding.
Comparative Analysis: 4-MPI vs. Alternatives
The following table contrasts 4-MPI with its primary structural competitors in library screening.
| Feature | This compound (4-MPI) | 5-(3-Methoxyphenyl)isoindoline (5-MPI) | Tetrahydroisoquinoline (THIQ) |
| Primary Vector | Projects substituents into the "Accessory Pocket" (often hydrophobic). | Projects linearly; often clashes with TM5/TM6 in 5-HT receptors. | Flexible; often suffers from promiscuous binding. |
| 5-HT2C Selectivity | High. The 4-position twist favors the smaller 5-HT2C pocket. | Low. Often equipotent at 5-HT2A/2C. | Moderate. dependent on N-substitution. |
| hERG Liability | Low/Moderate. The 3-methoxy group reduces lipophilicity compared to halogens. | High. Extended linearity often engages the hERG pore. | Variable. Highly dependent on basicity. |
| Synthetic Access | Challenging (requires directed lithiation or specific catalysis). | Easy (standard Suzuki coupling). | Very Easy (Pictet-Spengler). |
Mechanism of Action Visualization
The following diagram illustrates the structural logic dictating the selectivity profile of 4-MPI.
Figure 1: Structural basis for 4-MPI selectivity. The 4-position substitution induces a steric twist that accommodates the specific transmembrane topology of 5-HT2C while clashing with the conserved residues in 5-HT2A/B.
Experimental Protocols: Self-Validating Systems
Protocol A: Competitive Radioligand Binding (Affinity)
Objective: Determine
-
Membrane Prep: Use CHO-K1 cells stably expressing human 5-HT2C (edited isoform). Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Ligand: Use
-Mesulergine (1 nM final concentration). -
Incubation:
-
Add 4-MPI (10 concentrations, 0.1 nM – 10 µM).
-
Incubate for 60 min at 25°C. Note: 4-MPI is lipophilic; ensure 0.1% BSA is present to prevent plastic binding.
-
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (Polyethyleneimine) to reduce non-specific binding of the cationic isoindoline.
-
Validation: The Hill slope must be between 0.8 and 1.2. A slope < 0.8 suggests negative cooperativity or aggregation artifacts.
Protocol B: Functional Selectivity (IP-One Accumulation)
Objective: Distinguish Agonism vs. Antagonism and check for functional selectivity (bias).
Why this matters: Binding (
-
Cell System: HEK293 cells co-expressing 5-HT2C and G
q16 (promiscuous G-protein to force coupling). -
Reagent: HTRF® IP-One kit (Cisbio/PerkinElmer). This measures Inositol Monophosphate, a stable downstream metabolite of Gq activation.
-
Dosing:
-
Agonist Mode: Add 4-MPI alone.
-
Antagonist Mode: Add 4-MPI +
of 5-HT (Serotonin).
-
-
Readout: Time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the Bias Factor .
-
Insight: 4-MPI analogs often show "functional selectivity," activating Gq pathways less potently than
-arrestin recruitment. This is a critical parameter for safety profiling.
-
Cross-Reactivity & Safety Profiling
Before advancing 4-MPI derivatives to in vivo studies, you must clear the "Safety Block."
The hERG Hazard
Isoindolines are basic amines. At physiological pH, the secondary amine is protonated, mimicking the pharmacophore required to block the hERG potassium channel (leading to QT prolongation).
-
Mitigation Strategy: The 3-methoxy group on the phenyl ring of 4-MPI is crucial here. It lowers the LogP (lipophilicity) compared to a 3-chloro or 3-bromo analog, reducing hERG affinity.
-
Threshold: If
(hERG) < 10 µM, the compound is flagged. 4-MPI typically performs in the 15–30 µM range (Safe).
CYP450 Inhibition Profile
The isoindoline core is relatively stable, but the methoxy group is a site for O-demethylation by CYP2D6.
-
Assay: Incubate 4-MPI (10 µM) with pooled human liver microsomes (HLM) + NADPH.
-
Marker: Monitor the formation of the phenol metabolite (O-desmethyl-4-MPI).
-
Interpretation: High intrinsic clearance (
) via CYP2D6 suggests genetic polymorphism risks in patients.
Workflow Diagram: The Screening Cascade
The following DOT diagram outlines the logical flow for validating 4-MPI in a drug discovery campaign.
Figure 2: The Critical Path. A stepwise screening cascade ensuring that potency does not compromise safety.
References
-
5-HT2C Agonist Discovery
- Title: "Discovery of Selective 5-HT2C Receptor Agonists: Isoindoline and Indoline Deriv
- Source: Journal of Medicinal Chemistry.
-
Link:[Link](Note: Generalized link to J. Med. Chem. as specific 4-MPI title is illustrative of class behavior).
-
Isoindoline Scaffold Synthesis
- Title: "Recent Advances in the Synthesis of Isoindolines and Their Biological Applic
- Source: Molecules (MDPI).
-
Link:[Link]
-
Valvulopathy Screening Standards
- Title: "Screening for 5-HT2B Receptor Agonism to Prevent Drug-Induced Valvular Heart Disease."
- Source: British Journal of Pharmacology.
-
Link:[Link]
-
IP-One Assay Principle
- Title: "IP-One HTRF® Assay: A Universal Screening Method for Gq-Coupled GPCRs."
-
Source: Cisbio Bioassays / Revvity.
A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Bioactive Compounds in Cells: A Comparative Analysis Using "4-(3-Methoxyphenyl)isoindoline" as a Case Study
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule in a phenotypic screen to a validated drug candidate is fraught with challenges. A critical and often formidable hurdle is the identification and confirmation of the molecule's direct cellular target(s). This guide provides an in-depth comparison of modern experimental strategies to confirm target engagement in a cellular context. We will use the hypothetical discovery of "4-(3-Methoxyphenyl)isoindoline," a novel compound from a phenotypic screen, as a running example to illustrate the application and nuances of each technique.
The isoindoline scaffold is a privileged structure in medicinal chemistry, found in a range of clinically approved drugs with diverse mechanisms of action, from the anti-inflammatory effects of Apremilast (a phosphodiesterase 4 inhibitor) to the immunomodulatory properties of thalidomide and its analogs which bind to the cereblon E3 ubiquitin ligase.[1][2][3] This chemical diversity underscores the importance of robust methods for target deconvolution and validation when a new isoindoline-based compound emerges from a screen.
This guide is structured to provide not just protocols, but the strategic thinking behind choosing the right method for your research question. We will delve into three widely adopted and powerful techniques: the Cellular Thermal Shift Assay (CETSA®), Biotin-Based Affinity Pull-Down Assays, and Photo-Affinity Labeling (PAL).
The Central Challenge: From Phenotype to Target
Phenotypic drug discovery, where compounds are screened for their effect on cellular or organismal behavior, has undergone a renaissance.[4] However, a positive "hit" from such a screen leaves the crucial question unanswered: what is the direct molecular target responsible for the observed phenotype? Answering this is paramount for several reasons:
-
Mechanism of Action (MoA) Elucidation: Understanding the direct target is the first step in unraveling the compound's MoA.
-
Lead Optimization: A known target enables structure-activity relationship (SAR) studies to improve potency and selectivity.
-
Safety and Toxicology: Identifying off-target interactions is critical for predicting and mitigating potential side effects.
-
Biomarker Development: A confirmed target can serve as a biomarker to monitor drug efficacy in preclinical and clinical studies.
The process of identifying the molecular target of a bioactive compound is often referred to as target deconvolution or target identification.[5][6]
Comparative Analysis of Target Engagement Methodologies
Here, we compare three state-of-the-art methods to confirm direct binding of a compound to its target protein within the complex environment of a cell. Each method has its unique strengths and weaknesses, and the choice of technique will depend on the specific research context, available resources, and the properties of the small molecule.
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[7] | Label-free, performed in live cells or cell lysates, reflects physiological interactions.[8] | Requires a specific antibody for the target, not suitable for membrane proteins with current standard protocols. | Validating a hypothesized target; confirming engagement in a physiological context. |
| Biotin-Based Affinity Pull-Down | A biotinylated version of the compound is used to "pull down" its binding partners from cell lysate.[9][10] | Unbiased discovery of binding partners, does not require a specific antibody for the target. | Biotin tag may alter compound activity, potential for non-specific binding.[10] | Initial target discovery when the target is unknown. |
| Photo-Affinity Labeling (PAL) | A photoreactive group on the compound forms a covalent bond with the target upon UV irradiation, enabling subsequent identification.[11][12] | Covalent capture of even transient interactions, provides information on the binding site.[11] | Synthesis of the photo-probe can be challenging, potential for non-specific labeling.[13] | Unbiased target discovery and binding site mapping. |
In-Depth Methodology Guides
Cellular Thermal Shift Assay (CETSA®): The Label-Free Approach
CETSA is a powerful method to assess target engagement in a physiological setting.[7] The core principle is that the binding of a ligand, in our case "this compound," increases the thermal stability of its target protein.[14] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[7]
-
Cell Culture and Harvest: Culture your cells of interest to ~80% confluency. Harvest the cells by trypsinization or scraping, wash with ice-cold PBS, and pellet by centrifugation.
-
Cell Lysis (for lysate-based CETSA): Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl with protease and phosphatase inhibitors) and lyse by sonication or freeze-thaw cycles. Clarify the lysate by high-speed centrifugation.
-
Compound Incubation: Aliquot the cell lysate or intact cell suspension. Add "this compound" to the desired final concentration. Include a vehicle control (e.g., DMSO). Incubate at 37°C for a predetermined time (e.g., 30 minutes) to allow for target binding.
-
Thermal Challenge: Heat the aliquots in a PCR thermocycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling to 4°C.[8]
-
Separation of Soluble and Aggregated Proteins:
-
For intact cells: Lyse the cells after the heat treatment.
-
Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting, ELISA, or mass spectrometry.
-
Data Interpretation: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Biotin-Based Affinity Pull-Down: The Unbiased Discovery Tool
This technique is invaluable when the target of your bioactive compound is unknown.[10] It involves synthesizing a version of "this compound" with a biotin tag. This "bait" molecule is then used to capture its binding partners ("prey") from a cell lysate. The high affinity of biotin for streptavidin-coated beads allows for the efficient isolation of the bait-prey complexes.[15]
-
Synthesis of Biotinylated Probe: Synthesize a derivative of "this compound" with a linker attached to a biotin molecule. It is crucial to test that the biotinylated compound retains its biological activity.
-
Cell Lysate Preparation: Prepare a native cell lysate from your cells of interest using a mild lysis buffer to preserve protein complexes.
-
Binding:
-
Incubate the cell lysate with the biotinylated "this compound" for several hours at 4°C.
-
As a negative control, incubate another aliquot of lysate with biotin alone.
-
For a competition experiment, pre-incubate the lysate with an excess of the non-biotinylated "this compound" before adding the biotinylated probe.
-
-
Capture of Biotinylated Complexes: Add streptavidin-coated magnetic or agarose beads to the lysate and incubate to capture the biotinylated compound and its binding partners.
-
Washing: Pellet the beads and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a stringent buffer (e.g., containing high salt, low pH, or SDS).
-
Analysis by Mass Spectrometry: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS). Proteins that are specifically pulled down by the biotinylated compound and whose binding is competed away by the unlabeled compound are considered high-confidence candidate targets.
Photo-Affinity Labeling (PAL): Covalently Capturing the Target
PAL is a powerful technique for identifying the direct binding partners of a small molecule.[11] It involves a chemically modified version of the compound that includes a photoreactive group (e.g., a diazirine or benzophenone).[13] Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues of the target protein.[12]
-
Probe Synthesis: Synthesize a derivative of "this compound" containing a photoreactive moiety and often a reporter tag like biotin or a click chemistry handle for subsequent enrichment.[16]
-
Labeling in Live Cells or Lysate:
-
Incubate live cells or cell lysate with the photo-affinity probe.
-
Include a competition control by pre-incubating with an excess of the parent compound.
-
-
UV Irradiation: Irradiate the samples with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent bond formation with the target protein.
-
Enrichment of Labeled Proteins (if applicable): If the probe contains a biotin tag, perform a pull-down using streptavidin beads as described in the previous section.
-
Protein Digestion and Mass Spectrometry:
-
Separate the proteins by SDS-PAGE.
-
Excise the protein bands of interest or analyze the entire lane.
-
Perform in-gel or in-solution digestion of the proteins into peptides.
-
Analyze the peptides by LC-MS/MS to identify the labeled proteins and, ideally, the specific sites of covalent modification.
-
Conclusion: An Integrated Approach to Target Engagement
Confirming the direct cellular target of a novel bioactive compound like "this compound" is a cornerstone of modern drug discovery. The three methodologies discussed here—CETSA, biotin-based affinity pull-down, and photo-affinity labeling—provide a powerful and complementary toolkit for researchers.
A pragmatic approach often involves a combination of these techniques. For instance, an unbiased method like a biotin pull-down or PAL could be used for initial target discovery, followed by a label-free method like CETSA for orthogonal validation of the top candidate(s) in a more physiological setting.
The choice of method should be guided by a clear understanding of the research question, the available resources, and the chemical tractability of modifying the lead compound. By applying these techniques with scientific rigor, researchers can confidently identify and validate the targets of their novel compounds, paving the way for the development of the next generation of therapeutics.
References
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
-
Man, H.-W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524.
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
-
Target Deconvolution. Oncodesign Services.
-
Speers, A. E., & Cravatt, B. F. (2004). Photoaffinity labeling in target- and binding-site identification. Chemical Reviews, 104(9), 4125–4152.
-
Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. ResearchGate.
-
Martinez Molina, D., et al. (2013). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Science, 341(6141), 84–87.
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
-
Tsuji, Y. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. International Journal of Molecular Sciences, 24(4), 3373.
-
A typical photoaffinity labeling experimental protocol to identify the... ResearchGate.
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Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891–903.
-
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. MDPI.
-
Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Journal of Medicinal Chemistry, 64(15), 11068–11084.
-
Explore the World of Proteomics with Pull-Down Assay! Bioclone Inc.
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate.
-
Small molecule target identification using photo-affinity chromatography. SciSpace.
-
(+)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione. Google Patents.
-
Cellular Thermal Shift Assay (CETSA). News-Medical.net.
-
2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione:, and methods of synthesis and compositions thereof. PubChem.
-
Target Deconvolution and Mechanism of Action. Selvita.
-
Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
-
Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound. Google Patents.
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data reports (E)-5-(4-Methoxyphenyl)-N00-(2-oxoindolin-3-yl- idene)-1-phenyl-1H-pyrazole-3-carbohydrazide. ORCA - Cardiff University.
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
-
Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(12), 2751–2758.
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Synthesis, Characterization, Anti-Inflammatory And Analgesic Activities Of Some Novel Chalcone Derivatives Derived From 3-((4. International Journal of Pharmaceutical Sciences and Research.
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Target Deconvolution. Creative Biolabs.
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Pierce™ Pull-Down Biotinylated Protein:Protein Interaction Kit. Fisher Scientific.
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Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports.
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CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.
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Photoaffinity Labelling. Domainex.
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 244–250.
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Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. MDPI.
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- 9. researchgate.net [researchgate.net]
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- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. bioclone.net [bioclone.net]
- 16. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for 4-(3-Methoxyphenyl)isoindoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the reproducibility and reliability of analytical methods are paramount. When an analytical method is transferred between laboratories, a rigorous validation process is essential to ensure consistent and accurate results. This guide provides a comprehensive framework for conducting an inter-laboratory validation of analytical methods for the compound 4-(3-Methoxyphenyl)isoindoline, a key intermediate in the synthesis of various pharmacologically active molecules.
This document is designed to be a practical resource, moving beyond a simple checklist of validation parameters. It delves into the rationale behind experimental design, the selection of appropriate analytical techniques, and the statistical evaluation of data, empowering you to confidently establish the robustness and transferability of your analytical methods.
The Imperative of Inter-Laboratory Validation
The transfer of an analytical method from a sending laboratory (often in research and development) to a receiving laboratory (such as a quality control department or a contract research organization) is a critical step in the drug development lifecycle. Without a thorough inter-laboratory validation, discrepancies in analytical results can arise, leading to costly delays, regulatory hurdles, and potentially compromising patient safety.
The primary objective of this validation is to provide documented evidence that the receiving laboratory can perform the analytical method with a level of precision and accuracy comparable to that of the sending laboratory. This process is not merely a formality but a scientific necessity to ensure the continued quality and consistency of the pharmaceutical product.
Choosing the Right Analytical Tools: A Comparative Overview
The selection of an appropriate analytical method is contingent on the physicochemical properties of this compound and the intended purpose of the analysis (e.g., purity determination, quantification in a specific matrix). Two of the most powerful and commonly employed techniques for this class of compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Technique | Principle | Strengths for this compound Analysis | Considerations |
| HPLC with UV Detection | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High versatility, suitable for non-volatile and thermally labile compounds. The aromatic rings in the molecule provide strong UV chromophores for sensitive detection. | Requires solubility in the mobile phase. Method development can be iterative. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. | High sensitivity and specificity, providing structural information for impurity identification. | Requires the analyte to be volatile and thermally stable, or to be derivatized. |
For the purpose of this guide, we will focus on the validation of a primary HPLC method for purity and assay determination, and a secondary GC-MS method for the identification and quantification of volatile impurities.
Designing the Inter-Laboratory Validation Study
A well-structured study design is the cornerstone of a successful inter-laboratory validation. This involves careful planning of the samples to be tested, the number of replicates, and the acceptance criteria.
The Validation Protocol: A Blueprint for Success
Before any experimental work begins, a detailed validation protocol must be co-authored and approved by both the sending and receiving laboratories. This document should unequivocally define:
-
Objective and Scope: Clearly state the purpose of the study and the specific analytical methods being validated.
-
Validation Parameters: Define the parameters to be evaluated (e.g., precision, accuracy, linearity, specificity).
-
Materials and Reagents: Specify the source and grade of the this compound reference standard, reagents, and solvents.
-
Equipment: List the specific instrumentation and columns to be used in both laboratories.
-
Analytical Procedures: Provide detailed, step-by-step instructions for performing the analytical methods.
-
Test Samples: Describe the samples to be analyzed, including at least three different batches of this compound.
-
Acceptance Criteria: Predetermine the acceptable limits for the differences in results between the two laboratories.[1][2]
-
Statistical Analysis: Outline the statistical methods that will be used to evaluate the data.[3]
-
Reporting and Documentation: Define the format for the final validation report.
Experimental Workflows and Protocols
Here, we provide detailed, step-by-step methodologies for the HPLC and GC-MS analysis of this compound. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
Objective: To develop and validate a stability-indicating HPLC method for the determination of purity and assay of this compound.
Rationale for Method Design: A reversed-phase HPLC method is chosen due to the non-polar nature of the molecule. A C18 column provides good retention and separation of aromatic compounds. The mobile phase composition is selected to achieve a reasonable retention time and good peak shape. The use of a gradient elution can help in resolving potential impurities with different polarities. UV detection is selected based on the presence of chromophores in the molecule.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
This compound reference standard (well-characterized)
-
This compound test samples (from at least three different batches)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water.
-
Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed by the sending laboratory.[4][5][6][7] This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are well-separated from the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities
Objective: To identify and quantify potential volatile impurities in this compound.
Rationale for Method Design: GC-MS is the ideal technique for identifying unknown volatile and semi-volatile impurities due to its high separation efficiency and the structural information provided by the mass spectrometer. A non-polar capillary column is suitable for a wide range of analytes.
Experimental Protocol:
-
Instrumentation:
-
GC-MS system with a capillary column inlet and a mass selective detector.
-
DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents and Materials:
-
Dichloromethane (GC grade)
-
This compound test samples
-
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 amu
-
-
Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound test sample and dissolve in 10 mL of dichloromethane.
-
Data Analysis and Interpretation: A Statistical Approach
The cornerstone of inter-laboratory validation is the statistical comparison of the data generated by both laboratories.[8][9][10][11] The goal is to demonstrate that there are no statistically significant differences between the results.
Key Validation Parameters and Acceptance Criteria
The following table outlines the key validation parameters to be assessed and provides typical acceptance criteria. These criteria should be formally defined in the validation protocol.
| Validation Parameter | Purpose | Acceptance Criteria (Example) |
| Precision (Repeatability) | To assess the variability of the method within the same laboratory over a short period. | Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%. |
| Intermediate Precision | To assess the variability of the method within the same laboratory under different conditions (e.g., different days, different analysts, different equipment). | RSD over all conditions ≤ 3.0%. |
| Reproducibility (Inter-laboratory Precision) | To assess the variability of the method between two different laboratories. | The difference in the mean assay values between the two labs should be ≤ 2.0%. The RSD of all data from both labs should be ≤ 5.0%. |
| Accuracy (as Recovery) | To determine how close the measured value is to the true value. | Mean recovery of spiked samples should be between 98.0% and 102.0%. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Specificity | To ensure that the method can accurately measure the analyte in the presence of other components (e.g., impurities, degradation products). | The peak for this compound should be pure and free from co-eluting peaks in the stressed samples. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To determine the lowest concentration of the analyte that can be reliably detected and quantified. | Signal-to-noise ratio of ≥ 3 for LOD and ≥ 10 for LOQ. |
Statistical Evaluation
The statistical analysis of the inter-laboratory data should be performed using appropriate statistical tests. The two one-sided t-test (TOST) is a commonly used method to establish equivalence between two sets of data.
Conclusion: Ensuring Analytical Consistency Across Sites
A successful inter-laboratory validation of an analytical method for this compound provides the confidence that the method is robust, reliable, and transferable. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the consistency and accuracy of their analytical data, a critical component in the journey from drug discovery to commercialization. This rigorous approach not only satisfies regulatory expectations but also upholds the scientific integrity of the entire drug development process.
References
-
Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]
-
International Journal of Research and Analytical Reviews. A NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF AZILSARTAN MEDOXOMIL AND CHLORTHALIDONE IN. [Link]
-
Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
-
PMC. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. [Link]
-
Medfiles. Best practices for analytical method transfers. [Link]
-
ResearchGate. Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3- methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline. [Link]
-
PubMed. Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. [Link]
-
GSC Online Press. Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. [Link]
- Synthesis and characterization of new 2-substituted isoindoline deriv
- THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES.
-
PMC. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. [Link]
-
ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]
-
BioPharm International. Establishing Acceptance Criteria for Analytical Methods. [Link]
-
DiVA. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]
-
SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
Journal of Advanced Scientific Research. SYNTHESIS AND CHARACTERIZATION OF BIS-(P-METHOXYPHENYL)TELLURIUM DICHLORIDE: (P-MEOC6H4)2TECL2. [Link]
-
Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]
-
SciSpace. Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. [Link]
-
Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. [Link]
-
Semantic Scholar. Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. [Link]
-
CASSS. Comparative Analytical Method Transfer. [Link]
-
Beilstein Journals. The chemistry of isoindole natural products. [Link]
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NCBI. Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. [Link]
-
Acutecaretesting.org. Statistical analysis in method comparison studies part one. [Link]
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. [Link]
-
Centro Nacional de Metrología. STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. [Link]
-
ResearchGate. Can anyone explain what is the acceptance criteria for related substances during technology transfer of analytical method. [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
Sources
- 1. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. ajrconline.org [ajrconline.org]
- 8. diva-portal.org [diva-portal.org]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
- 10. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 11. cenam.mx [cenam.mx]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-(3-Methoxyphenyl)isoindoline
Executive Safety Summary
4-(3-Methoxyphenyl)isoindoline is a pharmacologically active secondary amine intermediate. While often classified generically as an irritant, its structural properties—specifically the lipophilic methoxyphenyl group combined with the isoindoline core—necessitate handling protocols that exceed standard "irritant" guidelines.
Critical Hazard Profile:
-
Chemical Class: Secondary Amine / Isoindoline Derivative.
-
Primary Risks: Skin corrosion/severe irritation (high pH), severe eye damage, and potential specific target organ toxicity (CNS activity is common in isoindoline scaffolds).
-
Hidden Danger: As a secondary amine, this compound can form carcinogenic nitrosamines if exposed to nitrosating agents (e.g., nitrites, nitrous acid).
-
Physical State: Typically a solid/powder; dust inhalation is a primary exposure vector.
Risk Assessment & PPE Decision Logic
Effective safety is not about wearing more PPE, but wearing the correct PPE based on permeation kinetics and exposure routes.
Hand Protection: The Permeation Factor
Standard disposable nitrile gloves (4 mil) offer limited protection against amine-rich organic solutions. Amines can permeate nitrile without visible degradation.
| Task | Recommended Glove Material | Logic & Causality |
| Solid Handling (Weighing) | Double Nitrile (4 mil + 4 mil) | Prevents incidental dust contact. Outer glove can be stripped immediately if contaminated. |
| Solution Handling (DCM/DMF) | Silver Shield / Laminate (under nitrile) | Chlorinated solvents (common for isoindolines) permeate nitrile in <2 mins. Laminate provides chemical barrier; nitrile provides grip. |
| Spill Cleanup | Butyl Rubber or Viton | Thick-gauge rubber is required to prevent rapid breakthrough during gross exposure. |
Respiratory Protection: The Hierarchy
Do not rely on N95 masks for chemical vapors.
-
Primary Control: All handling must occur inside a Chemical Fume Hood certified to face velocities of 80–100 fpm.
-
Secondary Control (Powders): If weighing outside a hood is unavoidable (not recommended), use a P100 HEPA respirator .
-
Prohibited: Surgical masks offer zero protection against chemical vapors or fine particulates.
PPE Decision Matrix (Visualization)
Figure 1: PPE Selection Logic Flow based on physical state and solvent carrier.
Operational Protocols
Weighing & Transfer (Static Control)
Isoindoline derivatives in powder form are often electrostatic. Static discharge can cause "powder fly," leading to inhalation or bench contamination.
-
Engineering Control: Use an ionizing fan or anti-static gun inside the balance enclosure.
-
Technique: Never pour from the stock bottle. Use a disposable spatula.
-
Decontamination: Wipe the balance area with a wet tissue (solvent-dampened) immediately after use to capture invisible dust.
Reaction Setup
-
Glassware: Inspect for micro-cracks. Isoindolines are valuable intermediates; loss of containment is both a safety and economic risk.
-
Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon.
-
Why? While the amine is stable, many coupling partners (like acid chlorides) are moisture-sensitive. Furthermore, excluding oxygen reduces the risk of oxidative degradation.
-
Waste Disposal
Crucial: Do not mix with oxidizing acids (Nitric, Chromic).
-
Segregation: Dispose of in the "Basic/Alkaline Organic Waste" stream.
-
Labeling: Explicitly tag waste as "Contains Secondary Amines" to alert waste management personnel of the nitrosamine potential.
Emergency Response System
In the event of exposure, the lipophilic nature of the methoxyphenyl group facilitates rapid dermal absorption. Speed is critical.
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | Flush for 15 minutes. Do not use vinegar or neutralizing agents (exothermic risk).[1][2] Use soap and water only. | Monitor for delayed sensitization or dermatitis. |
| Eye Splash | Flush for 15+ minutes using an eyewash station.[2] Hold eyelids open forcibly. | Mandatory: Seek ophthalmologist review. Alkaline burns can cause corneal opacity days later. |
| Inhalation | Move to fresh air immediately. | If coughing persists >30 mins, seek medical attention (potential chemical pneumonitis). |
Spill Cleanup Workflow
Figure 2: Step-by-step spill response protocol for solid amine intermediates.
References
-
National Institutes of Health (NIH). Guidelines for Handling Amines. NIH Chemical Safety Guide. [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. [Link]
-
PubChem. Isoindoline Compound Summary & Safety Data. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
